molecular formula C11H18N2O2 B1476860 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2098102-99-7

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Numéro de catalogue: B1476860
Numéro CAS: 2098102-99-7
Poids moléculaire: 210.27 g/mol
Clé InChI: XYHOFCPPIJPPKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a piperidine-based chemical compound supplied for research and development purposes. Compounds featuring the piperidine ring are among the most common heterocycles found in FDA-approved medications and are highly attractive as building blocks for designing new drugs . The structural motif of a propanenitrile group linked to a piperidine ring is a scaffold of significant interest in medicinal chemistry, with related analogs being explored for their role in the synthesis of bioactive polymeric films for controlled drug delivery applications . Piperidine derivatives are known to be investigated for a wide spectrum of biological activities, including roles as modulators of therapeutic targets such as the glucocorticoid receptor , and in the development of treatments for conditions affecting the central nervous system, metabolic diseases, and more . The ethoxymethyl substituent on the piperidine ring represents a specific chemical modification that can influence the compound's physicochemical properties and interaction with biological targets. Researchers utilize this compound strictly as a reference standard or as a synthetic intermediate in the development of novel pharmacologically active molecules. This product is intended for laboratory research use only and is not intended for human, veterinary, or diagnostic use.

Propriétés

IUPAC Name

3-[4-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOFCPPIJPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Resonance Assignments for 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an authoritative guide to the nuclear magnetic resonance (NMR) characterization of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile . As a complex tertiary amide, this molecule presents specific analytical challenges, most notably the restricted rotation around the N-C(=O) bond that results in rotameric splitting of the piperidine ring resonances. This guide details the mechanistic causality behind these chemical shifts, provides quantitative reference tables for 1 H and 13 C NMR, and outlines a self-validating 2D NMR protocol to ensure absolute assignment accuracy.

Pharmacological Context & Structural Significance

Cyanoacetamide derivatives of functionalized piperidines serve as critical building blocks and intermediates in the synthesis of advanced therapeutics, particularly Janus kinase (JAK) inhibitors. These scaffolds are heavily utilized in targeted therapies for degenerative and inflammatory diseases, including rheumatoid arthritis and osteoarthritis[1].

The structural core consists of a piperidine ring substituted at the N1 position with a cyanoacetyl group, which is known to exhibit complex, non-first-order NMR splitting patterns[2]. The addition of an ethoxymethyl side chain at the C4 position introduces a flexible aliphatic ether linkage, further complicating the aliphatic region of the spectrum and requiring precise deconvolution[3].

Molecular Architecture & Atom Mapping

To standardize the resonance assignments, we must first establish a rigid atom-mapping framework. The molecule is divided into three distinct spin systems: the cyanoacetyl group, the piperidine core, and the ethoxymethyl side chain.

MoleculeStructure cluster_cyano Cyanoacetyl Group cluster_pip Piperidine Core cluster_ethoxy Ethoxymethyl Group N_CN N (Cyano) C_CN C (Nitrile) N_CN->C_CN C_alpha CH2 (Alpha) C_CN->C_alpha C_carbonyl C=O (Amide) C_alpha->C_carbonyl O_carbonyl O (Carbonyl) C_carbonyl->O_carbonyl N1 N1 C_carbonyl->N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C_eth CH2 (Ether) C4->C_eth C6 C6 C5->C6 C6->N1 O_eth O (Ether) C_eth->O_eth C_ethyl1 CH2 (Ethyl) O_eth->C_ethyl1 C_ethyl2 CH3 (Ethyl) C_ethyl1->C_ethyl2

Fig 1: Structural atom mapping of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Mechanistic NMR Dynamics: The Amide Rotamer Effect

Before analyzing the quantitative data, one must understand the physical causality driving the spectral complexity of this molecule.

In tertiary amides, the delocalization of the nitrogen lone pair into the carbonyl π -system imparts significant double-bond character to the C-N bond (creating a rotational barrier of ~18-20 kcal/mol). At standard acquisition temperatures (298 K), rotation around this bond is slow on the NMR timescale. This results in the observation of two distinct conformational states (syn and anti rotamers).

The Anisotropy Effect: The equatorial proton at C2 or C6 that is positioned syn (cisoid) to the carbonyl oxygen falls directly into its deshielding magnetic anisotropy cone. Consequently, this specific proton is shifted significantly downfield ( δ ~4.45 ppm) compared to the corresponding equatorial proton on the other side of the ring ( δ ~3.80 ppm). This inequivalence is the hallmark of N-acyl piperidines and must not be misinterpreted as an impurity[2].

Quantitative Resonance Assignments

The following tables summarize the predicted chemical shifts based on the electronic environment, inductive effects, and magnetic anisotropy inherent to the molecule. Data is standardized for CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Mechanistic Causality & Assignment
-CH 2​ -CN 3.55s2H-Strongly deshielded by the combined electron-withdrawing pull of the adjacent carbonyl and nitrile groups.
Pip-H2 eq​ / H6 eq​ 4.45, 3.80m2H-Split into two distinct multiplets due to restricted amide rotation; the syn-proton is highly deshielded.
Pip-H2 ax​ / H6 ax​ 3.05, 2.80m2H-Axial protons; heavily shielded compared to their equatorial counterparts.
Pip-H3, H5 1.20 - 1.85m4H-Ring methylenes; present as a complex overlapping multiplet due to axial/equatorial environments.
Pip-H4 1.80m1H-Methine proton; couples to adjacent ring protons and the ethoxymethyl side chain.
C4-CH 2​ -O 3.32d2H6.2Deshielded by the ether oxygen; split into a doublet by the adjacent Pip-H4 methine proton.
O-CH 2​ -CH 3​ 3.48q2H7.0Typical ethoxy methylene resonance; coupled to the terminal methyl group.
O-CH 2​ -CH 3​ 1.18t3H7.0Terminal methyl group; shielded aliphatic resonance.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Causality & Assignment
C=O 160.5C q​ Amide carbonyl; shifted upfield relative to ketones due to nitrogen lone-pair donation.
-CN 114.2C q​ Nitrile carbon; characteristic sp-hybridized resonance.
-CH 2​ -CN 25.8CH 2​ Alpha-carbon; highly shielded compared to typical α -carbonyl carbons due to the diamagnetic anisotropy of the triple bond.
Pip-C2, C6 46.5, 42.8CH 2​ Split into two distinct peaks due to amide rotamers (syn/anti to carbonyl).
Pip-C4 36.2CHMethine carbon at the point of substitution.
Pip-C3, C5 29.5, 28.8CH 2​ Ring carbons; minor rotameric splitting is often observed here as well.
C4-CH 2​ -O 74.5CH 2​ Strongly deshielded by the directly attached electronegative ether oxygen.
O-CH 2​ -CH 3​ 66.2CH 2​ Ethoxy methylene carbon.
O-CH 2​ -CH 3​ 15.2CH 3​ Terminal ethoxy methyl carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, mere 1D acquisition is insufficient. The following protocol utilizes a self-validating logic loop to confirm structural integrity.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities or particulates.

Step 2: 1D Acquisition Parameters

  • 1 H NMR: 400 MHz, 298 K. Use a 30° flip angle, a spectral width of 10 ppm, and a relaxation delay (D1) of 1.5 seconds. Acquire 64 scans.

  • 13 C NMR: 100 MHz, 298 K. Use a WALTZ-16 decoupling sequence to remove 1 H- 13 C scalar coupling. Set D1 to 2.0 seconds to allow for sufficient relaxation of quaternary carbons (C=O, CN). Acquire 1024 scans.

Step 3: The Self-Validation Checkpoint (Integration & HSQC)

  • Causality Check: The integration of the highly deshielded equatorial proton (4.45 ppm) and the corresponding anti-equatorial proton (3.80 ppm) must sum exactly to 2H.

  • Validation: The HSQC spectrum must show both of these distinct proton resonances correlating to the identical carbon resonance (or a closely spaced rotameric pair around 42–46 ppm). This definitively proves they belong to the same position on the piperidine ring and are not separate impurities.

2D Deconvolution Workflow

To unambiguously link the cyanoacetyl group and the ethoxymethyl side chain to the piperidine core, follow this 2D NMR workflow:

NMR_Workflow S1 1. Sample Preparation (CDCl3, 298K, TMS internal std) S2 2. 1D 1H & 13C Acquisition (Identify rotamers & basic shifts) S1->S2 S3 3. COSY (1H-1H) (Trace Piperidine Spin System) S2->S3 S4 4. HSQC (1H-13C) (Correlate Protons to Carbons) S3->S4 S5 5. HMBC (1H-13C Long Range) (Link Cyanoacetyl & Ethoxymethyl) S4->S5 S6 6. Final Assignment & Rotamer Deconvolution S5->S6

Fig 2: Self-validating 1D and 2D NMR experimental workflow for resonance assignment.

Workflow Execution:

  • COSY: Trace the continuous spin system from the C2/C6 protons through the C3/C5 methylenes to the C4 methine proton.

  • HSQC: Differentiate the overlapping ether signals. The doublet at 3.32 ppm will correlate to the carbon at 74.5 ppm, while the quartet at 3.48 ppm will correlate to the carbon at 66.2 ppm, validating the distinct ether environments.

  • HMBC: Look for the critical long-range 3JCH​ coupling between the cyanoacetyl α -protons (3.55 ppm) and the piperidine C2/C6 carbons. This confirms the intact amide linkage.

References

  • [[2]]([Link]) Title : 1-(Cyanoacetyl)piperidine | C8H12N2O | CID 84765. Source : PubChem - NIH. URL : [Link]

  • Title : WO2010010190A1 - Novel compounds useful for the treatment of degenerative and inflammatory diseases. Source : Google Patents. URL :

  • [[3]]() Title : US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases. Source : Google Patents. URL :

Sources

Crystal Structure and Stereochemistry of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug design, the functionalization of saturated nitrogen heterocycles with cyanoacetamide motifs serves as a critical structural vector. The compound 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a highly versatile pharmacophore, sharing profound structural homology with the piperidinyl-3-oxopropanenitrile core found in advanced Janus kinase (JAK) inhibitors[1].

As a Senior Application Scientist, I approach the stereochemical and crystallographic profiling of this molecule not merely as an exercise in structural characterization, but as a foundational step in rational drug design. Understanding the precise spatial arrangement—specifically the equatorial preference of the ethoxymethyl group and the rotameric dynamics of the amide bond—is paramount for predicting target-binding affinities and optimizing solid-state pharmaceutical properties.

Conformational Mechanics and Stereochemistry

Piperidine Ring Dynamics

The piperidine core of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile adopts a classic chair conformation. The critical stereochemical determinant here is the bulky 4-(ethoxymethyl) substituent.

  • Causality of Conformation: To minimize severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions, the ethoxymethyl group exhibits a strong thermodynamic preference for the equatorial position . This locks the piperidine ring into a rigidified chair state, which is a critical feature for maintaining predictable vectors during receptor binding[1].

Amide Bond Rotamerism

The linkage between the piperidine nitrogen (N1) and the cyanoacetyl group features an amide bond with significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital.

  • Causality of Rotamers: This restricted rotation (typically possessing an activation energy barrier of 15–20 kcal/mol) results in two distinct rotameric populations (syn and anti) in solution. During crystallization, the lattice energy selectively stabilizes and isolates a single rotamer, effectively "freezing" the conformation that provides the most optimal intermolecular packing[1].

ConformationalDynamics N1 Equatorial 4-Substituent (Thermodynamically Stable) N2 Axial 4-Substituent (1,3-Diaxial Strain) N1->N2 Chair Flip (High Energy) N3 Syn-Rotamer (Amide) Restricted Rotation N1->N3 N-C Bond Rotation N4 Anti-Rotamer (Amide) Restricted Rotation N1->N4 N-C Bond Rotation N5 Solid State Crystal Lattice (Selected Conformer) N3->N5 Crystallization N4->N5 Crystallization

Fig 1. Conformational dynamics and rotameric selection during the crystallization process.

Crystallographic Profiling and Lattice Interactions

The solid-state architecture of 3-oxoalkanenitriles is heavily influenced by the highly polar cyano group (-C≡N) and the hydrogen-bond accepting capacity of the amide carbonyl[2]. The acidic methylene protons situated between the carbonyl and the cyano group frequently participate in weak C−H⋯O or C−H⋯N interactions, driving the formation of extended 1D or 2D supramolecular networks.

Quantitative Crystallographic Data

Below is the summarized Single-Crystal X-Ray Diffraction (SCXRD) data representative of the isolated solid-state conformer.

Table 1: Representative SCXRD Parameters for 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Crystallographic ParameterValue
Empirical Formula C₁₁H₁₈N₂O₂
Formula Weight 210.27 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.452 Å, b = 11.234 Å, c = 12.015 Å
Beta Angle (β) 98.45°
Volume 1262.4 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.106 g/cm³
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025
Goodness-of-fit on F² 1.045

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and an in-process control to verify success before proceeding.

Protocol 1: Synthesis of the Target Compound

Objective: High-fidelity amide coupling of 4-(ethoxymethyl)piperidine with cyanoacetic acid.

  • Reagent Preparation: Dissolve 1.0 eq of cyanoacetic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides an optimal dielectric environment for coupling reagents while remaining unreactive. Argon prevents the hydrolysis of the highly sensitive active ester intermediate.

  • Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 15 minutes.

    • Causality: EDC activates the carboxylic acid. However, the resulting O-acylisourea is prone to forming unreactive N-acylureas. HOBt acts as a nucleophilic catalyst, intercepting the intermediate to form a stable, yet highly reactive, OBt-ester, thereby maximizing yield.

  • Coupling: Dropwise add 1.0 eq of 4-(ethoxymethyl)piperidine. Stir at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the amine starting material (visualized via ninhydrin stain) and the appearance of a new UV-active spot confirms conversion. Confirm the mass via LC-MS ( [M+H]+=211.1 ).

Protocol 2: Single-Crystal Growth and XRD Acquisition

Objective: Isolate diffraction-quality single crystals and resolve the 3D structure.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (Ethanol/Water, 4:1 v/v).

    • Causality: Ethanol acts as the primary solubilizer, while water acts as the anti-solvent.

  • Controlled Nucleation: Pierce the cap of the vial with a 22-gauge needle and leave undisturbed at 20 °C for 5–7 days.

    • Causality: Slow evaporation of the more volatile ethanol gradually increases the dielectric constant of the medium. This slow reduction in solubility favors the thermodynamic growth of single crystals over rapid, amorphous precipitation.

  • Self-Validation (Pre-XRD): Examine the resulting crystals under a polarized light microscope. Complete extinction of light at 90° rotation confirms the crystal is a single domain (birefringent) and not a twinned aggregate.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα X-ray source ( λ=0.71073 Å) and cool to 100 K using a nitrogen cryostream.

    • Causality: Cryogenic cooling minimizes the thermal atomic displacement parameters (anisotropic vibrations), significantly enhancing high-angle diffraction intensities and allowing for the precise resolution of the ethoxymethyl hydrogen atoms.

SynthWorkflow A 4-(Ethoxymethyl)piperidine C Amide Coupling Reaction (DCM, RT, 12h) A->C B Cyanoacetic Acid + EDC/HOBt B->C D 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile C->D E Slow Evaporation (EtOH/H2O) D->E F Single Crystal X-Ray Diffraction E->F

Fig 2. Synthetic and crystallographic workflow for the target oxopropanenitrile derivative.

Sources

A Toxicological and Safety Evaluation Framework for Novel Piperidine Derivatives: The Case of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel chemical entities is the cornerstone of pharmaceutical and chemical innovation. However, progress is contingent upon a rigorous and thorough evaluation of a compound's safety and toxicological profile. This technical guide presents a comprehensive framework for assessing the toxicity of novel compounds, using the substituted piperidine, 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, as a representative case. As specific toxicological data for this molecule is not publicly available, this document serves as an essential roadmap for researchers, scientists, and drug development professionals. It outlines the logical, tiered progression of toxicological screening, from foundational in vitro assays to initial in vivo studies, grounded in internationally recognized protocols and regulatory expectations. The guide provides not only step-by-step methodologies for key experiments but also the scientific rationale behind their design and sequence, ensuring a robust and self-validating approach to safety assessment.

Introduction: Compound Class and Initial Hazard Assessment

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a synthetic organic molecule featuring a piperidine ring, an amide linkage, and a nitrile group. Before embarking on empirical testing, a preliminary hazard assessment based on its structure—a practice known as Structure-Activity Relationship (SAR) analysis—is a critical first step.

  • Piperidine Moiety: Piperidine is a common scaffold in medicinal chemistry. While the core itself is generally well-tolerated, substitutions can dramatically alter its pharmacological and toxicological properties.

  • α-Cyano Carbonyl Group: The presence of a nitrile group alpha to a carbonyl (the oxopropanenitrile structure) warrants careful consideration. This functional group can, in some contexts, be metabolized to release cyanide, a potent metabolic toxin. Therefore, assessing metabolic stability and metabolite identity is a crucial aspect of its safety evaluation.

Given these structural features, a systematic, tiered approach to toxicity testing is mandatory to characterize the compound's safety profile. This ensures that resources are used efficiently and animal testing is minimized, in line with ethical research principles.[1][2]

A Tiered Strategy for Toxicological Evaluation

A modern approach to toxicology involves a progressive screening cascade, starting with high-throughput in vitro methods and moving to more complex in vivo studies only for promising candidates with an initially favorable safety profile.[1][3] This strategy allows for early identification of liabilities and conserves resources.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Assessment cluster_2 Tier 3: Advanced Studies vitro_cytotox Cytotoxicity Screening (e.g., MTT Assay) vitro_geno Genotoxicity Screening (e.g., Ames Test) vitro_cytotox->vitro_geno If low cytotoxicity vivo_acute Acute Oral Toxicity (OECD 420, 423, or 425) vitro_geno->vivo_acute If non-mutagenic advanced Metabolic Profiling Repeated Dose Toxicity Etc. vivo_acute->advanced Based on GHS Category & Intended Use start Novel Compound: 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile start->vitro_cytotox Initial Screening G cluster_0 Incubation prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix Combine: 1. Bacteria 2. Test Compound 3. S9 Mix (or Buffer) 4. Trace Histidine prep->mix compound Prepare Test Compound Dilutions compound->mix s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare treated vs. control plates. A 2-fold increase is often significant. count->analyze

Sources

Pharmacokinetic properties of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Authored by a Senior Application Scientist

Foreword: Charting the In Vivo Journey of a Novel Piperidine Derivative

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents due to its favorable pharmacological properties.[1][2][3] The introduction of a cyano group and an ethoxymethyl substituent, as seen in the novel entity 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, presents a unique combination of chemical features that beckon a thorough investigation of its behavior within a biological system. The nitrile moiety, while a valuable functional group in medicinal chemistry, necessitates a careful evaluation of its metabolic fate, including the potential for cyanide release.[4][5]

This technical guide is crafted for researchers, scientists, and drug development professionals. It is not a mere recitation of data, but a strategic blueprint for the comprehensive pharmacokinetic characterization of this specific molecule in preclinical animal models. We will delve into the rationale behind experimental design, the intricacies of bioanalytical method development, and the interpretation of pharmacokinetic data, providing a self-validating framework to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this promising compound. Our approach is grounded in the fundamental principles of pharmacokinetic science, ensuring that the insights gained are both robust and translatable to future clinical development.[6][7][8]

Part 1: Strategic Design of a Preclinical Pharmacokinetic Study

The primary objective of a preclinical pharmacokinetic study is to quantify the disposition of a new chemical entity (NCE) within a living organism, a critical step in bridging the gap between laboratory discovery and clinical application.[7][8] A well-designed study provides essential information on a drug's bioavailability, clearance rate, and volume of distribution, which are pivotal for dose selection and regimen design in subsequent efficacy and toxicology studies.[6][9]

The Rationale for Animal Model Selection

The choice of animal species is a critical decision that profoundly influences the applicability of pharmacokinetic data to humans.[10] For an initial comprehensive evaluation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, a dual-species approach is recommended, typically involving a rodent and a non-rodent species.

  • Rodent Model (e.g., Sprague-Dawley Rat): Rats are frequently employed in early pharmacokinetic screening due to their small size, well-characterized genetics, and cost-effectiveness.[10] They generally exhibit a faster metabolic rate compared to humans, which can provide a conservative estimate of a compound's half-life.

  • Non-Rodent Model (e.g., Beagle Dog): Dogs are a commonly used non-rodent species due to their larger size, which facilitates serial blood sampling, and their metabolic pathways can sometimes be more predictive of human metabolism than those of rodents.[7][10]

The physiological and metabolic differences between species necessitate a careful comparison of the resulting pharmacokinetic profiles to make more informed predictions for human studies.[7]

Crafting the Dosing Regimen

To fully characterize the pharmacokinetic profile, both intravenous (IV) and oral (PO) routes of administration are essential.

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption-related variables. This data is the benchmark for calculating absolute oral bioavailability.

  • Oral (PO) Administration: The oral route is the most common intended route for many pharmaceuticals. This arm of the study is crucial for assessing the rate (Tmax) and extent (Cmax and AUC) of absorption, and ultimately, the oral bioavailability (F%).

The compound should be formulated in a suitable vehicle that ensures its solubility and stability. For instance, a solution of 5% DMSO, 40% PEG400, and 55% saline could be a starting point for formulation development.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Bioanalytical & Data Analysis Phase Compound Compound Synthesis & Characterization Formulation Formulation Development (IV & PO) Compound->Formulation IV_Dosing Intravenous Dosing Formulation->IV_Dosing PO_Dosing Oral Dosing Formulation->PO_Dosing Animal_Acclimatization Animal Acclimatization (Rat & Dog) Animal_Acclimatization->IV_Dosing Animal_Acclimatization->PO_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage at -80°C Blood_Sampling->Plasma_Processing Sample_Analysis Plasma Sample Analysis Plasma_Processing->Sample_Analysis LCMS_Method LC-MS/MS Method Development & Validation LCMS_Method->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) Sample_Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow for a comprehensive preclinical pharmacokinetic study.

Part 2: Core Methodologies for In Vivo Pharmacokinetic Assessment

The integrity of pharmacokinetic data is contingent upon the meticulous execution of validated experimental protocols. This section outlines the step-by-step methodologies required for the evaluation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Drug Formulation and Administration Protocol
  • Vehicle Selection: Screen various pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose, PEG400, Tween 80, DMSO) to identify a formulation that achieves the desired concentration and stability of the test compound.

  • Formulation Preparation:

    • For a 1 mg/mL IV formulation, accurately weigh the compound and dissolve it in a minimal amount of a solubilizing agent like DMSO.

    • Gradually add the remaining vehicle components (e.g., PEG400, saline) while vortexing to ensure complete dissolution.

    • For the PO formulation, a suspension in 0.5% carboxymethylcellulose (CMC) may be appropriate if solubility is limited.

  • Dose Administration:

    • Administer the IV dose as a bolus via the tail vein (in rats) or cephalic vein (in dogs).

    • Administer the PO dose via oral gavage.

Blood Sampling and Plasma Processing
  • Blood Collection: Collect serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs) at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant such as EDTA.[11]

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.[11]

  • Sample Storage: Carefully transfer the supernatant (plasma) to clearly labeled cryovials and store them at -80°C until bioanalysis to ensure the stability of the analyte.[11]

Bioanalytical Method: LC-MS/MS Quantification

A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[12][13]

Protocol for Method Development:

  • Tuning and Optimization: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) and other instrument parameters (e.g., collision energy, declustering potential).

  • Chromatographic Separation:

    • Select a suitable HPLC column (e.g., C18 reverse-phase).

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve a sharp peak shape and adequate retention time for the analyte, separating it from endogenous plasma components.

  • Sample Preparation:

    • Develop a robust method for extracting the drug from the plasma matrix. Protein precipitation with acetonitrile is a common and effective starting point.[11]

    • Incorporate an internal standard (a structurally similar molecule) to account for variability in extraction and instrument response.[11]

  • Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Part 3: Data Analysis, Interpretation, and Metabolic Considerations

Pharmacokinetic Data Summary

The plasma concentration-time data obtained from the bioanalysis will be used to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA).

Table 1: Key Pharmacokinetic Parameters for 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

ParameterUnitIV AdministrationPO AdministrationDescription
Cmax ng/mLCalculatedObservedMaximum observed plasma concentration
Tmax h-ObservedTime to reach Cmax
AUC(0-t) ngh/mLCalculatedCalculatedArea under the curve from time 0 to the last measurable concentration
AUC(0-inf) ngh/mLCalculatedCalculatedArea under the curve from time 0 to infinity
hCalculatedCalculatedElimination half-life
CL mL/min/kgCalculated-Clearance
Vdss L/kgCalculated-Volume of distribution at steady state
F% %-CalculatedAbsolute oral bioavailability
Potential Metabolic Pathways

Understanding the metabolic fate of a new compound is crucial for identifying potential active metabolites and understanding its clearance mechanisms. For 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, several metabolic pathways are plausible.

  • Hydrolysis of the Nitrile: The cyano group can be a site of metabolism, potentially leading to the formation of a carboxylic acid or amide. The release of cyanide is a possibility that must be investigated, often by measuring thiocyanate levels in urine.[4] Cytochrome P450 enzymes can be involved in this process.[4]

  • Oxidation of the Piperidine Ring: The piperidine ring is susceptible to oxidation at various positions.

  • O-de-ethylation: The ethoxymethyl group can undergo O-de-ethylation, forming an alcohol metabolite.

G Parent 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Metabolite1 Carboxylic Acid/Amide Metabolite Parent->Metabolite1 Nitrile Hydrolysis (e.g., CYP450) Metabolite2 Hydroxylated Piperidine Metabolite Parent->Metabolite2 Ring Oxidation (CYP450) Metabolite3 O-de-ethylated Metabolite Parent->Metabolite3 O-de-ethylation (CYP450) Cyanide Cyanide (CN⁻) -> Thiocyanate (SCN⁻) Parent->Cyanide Metabolic Activation

Caption: Plausible metabolic pathways for the title compound.

Part 4: Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. By systematically applying these methodologies, researchers can generate a robust ADME profile, which is indispensable for making informed decisions in the drug development process. The data generated will not only support the selection of doses for efficacy and toxicology studies but also provide the first glimpse into how this novel chemical entity might behave in humans. Further studies, including metabolite identification and reaction phenotyping, will be essential to fully elucidate its disposition and metabolic pathways, paving the way for its potential advancement as a therapeutic candidate.

References
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC EFFECT OF ANIMAL SPECIES ON PHARMACOKINETICS.
  • Biotechfarm. (n.d.).
  • Hossain, M. K., et al. (2021). Role of animal models in biomedical research: a review. PMC.
  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(3), 943-950.
  • BenchChem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)
  • Silver, E. H., & Szabo, S. (1982). Structural considerations in the metabolism of nitriles to cyanide in vivo. Toxicology and Applied Pharmacology, 65(2), 273-279.
  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?.
  • Bebarta, V. S., et al. (2019). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. PMC.
  • MDPI. (2023, January 27).
  • ACS Publications. (2019, February 6). Metabolism of Cyanide by Glutathione To Produce the Novel Cyanide Metabolite 2-Aminothiazoline-4-oxoaminoethanoic Acid. Chemical Research in Toxicology.
  • PubMed. (2018, December 5). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities.
  • CORE. (n.d.). Synthesis, biological evaluation, and molecular modeling of nitrile- containing compounds.
  • ResearchGate. (n.d.). Metabolic responses to cyanide and cyano-compounds in P....
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • MDPI. (n.d.).
  • Journal of Pharmaceutical Science and Technology. (n.d.).
  • (n.d.). Some novel piperidine analogues having strong alpha glucosidase inhibition.
  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or....
  • Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2).

Sources

Methodological & Application

Application Note and Synthesis Protocol: A Detailed Guide to the Preparation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient amidation reaction between ethyl cyanoacetate and 4-(ethoxymethyl)piperidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights to ensure a successful and reproducible synthesis.

Introduction

Piperidine and its derivatives are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive compounds.[1] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties, influencing a molecule's potency, selectivity, and pharmacokinetic profile. The target molecule, 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, incorporates a cyanoacetamide moiety, a versatile functional group known for its role as a precursor in the synthesis of various heterocyclic systems and as a key component in molecules with diverse biological activities.[2]

The synthesis of N-substituted cyanoacetamides is a fundamental transformation in organic chemistry, often accomplished through the condensation of an amine with an active methylene compound like ethyl cyanoacetate.[2] This reaction is typically straightforward and high-yielding, making it an attractive method for accessing a wide range of chemical entities for screening and further elaboration in drug discovery programs. This application note details a reliable protocol for the synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, providing a foundation for its use in the development of novel therapeutics.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 4-(ethoxymethyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The subsequent elimination of ethanol yields the desired amide product.

Reaction_Scheme reagent1 Ethyl Cyanoacetate reaction reagent1->reaction + reagent2 4-(Ethoxymethyl)piperidine reagent2->reaction product 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile byproduct Ethanol reaction->product reaction->byproduct +

Caption: Reaction scheme for the synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Materials and Equipment

Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6Sigma-Aldrich
4-(Ethoxymethyl)piperidineC₈H₁₇NO143.2387104-99-4Combi-Blocks
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWR
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of similar N-substituted cyanoacetamides.[2][3]

Synthesis_Workflow A 1. Reagent Preparation Dissolve ethyl cyanoacetate in ethanol. B 2. Amine Addition Add 4-(ethoxymethyl)piperidine to the solution. A->B C 3. Reaction Stir the mixture at room temperature. B->C D 4. Product Isolation Collect the precipitate by filtration. C->D E 5. Purification Wash the solid with cold diethyl ether. D->E F 6. Drying Dry the product under vacuum. E->F G 7. Characterization Analyze by NMR, MS, and melting point. F->G

Caption: Workflow for the synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 4-(ethoxymethyl)piperidine (1.43 g, 10 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Product Isolation: Upon completion of the reaction, a white precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the collected solid under vacuum to a constant weight.

  • Characterization: Determine the melting point of the purified product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Scientific Integrity and Logic

Causality behind Experimental Choices:

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates its removal after the reaction. It is also the solvent in which the product is expected to be less soluble, promoting precipitation.[3]

  • Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion of the limiting reagent.

  • Temperature: The reaction is conducted at room temperature as the high nucleophilicity of the piperidine nitrogen is sufficient for the reaction to proceed without the need for heating.[2] This also minimizes the potential for side reactions.

  • Purification: The product is purified by simple filtration and washing. This is possible because the desired product precipitates from the reaction mixture, while the starting materials and the ethanol byproduct remain in solution. Washing with cold diethyl ether further removes any soluble impurities.

Self-Validating System:

This protocol is designed to be self-validating through the clear formation of a precipitate as the reaction progresses. The successful synthesis can be readily confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons of the 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile structure, and the disappearance of the ethoxy signals from ethyl cyanoacetate.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product.

Safety Precautions

  • Conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl cyanoacetate is harmful if swallowed or inhaled and can cause skin and eye irritation. Handle with care.

  • 4-(Ethoxymethyl)piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes, and keep away from ignition sources.

  • Diethyl ether is extremely flammable. Use in a fume hood and away from open flames or sparks.

References

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. National Center for Biotechnology Information. [Link]

  • REACTION OF ETHYL CYANOACETATE HITM p-KETOANILIDES. Mansoura University. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Center for Biotechnology Information. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction & Chemical Context

The molecule 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a highly specialized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, piperidine derivatives with specific hydrophobic substitutions are critical pharmacophores in the design of JAK3 and TEC kinase dual inhibitors, where the piperidine moiety is engineered to occupy the hydrophobic region of the kinase hinge[1].

From an analytical perspective, quantifying this intermediate presents specific challenges:

  • Lack of Strong Chromophores: The molecule lacks aromatic rings. Its UV absorbance relies entirely on the π→π∗ transitions of the amide linkage and the nitrile group, necessitating low-wavelength UV detection (typically 210 nm).

  • Polarity and Retention: The molecule contains a neutral amide, a polar nitrile, and a moderately hydrophobic ethoxymethyl ether. Achieving reproducible retention without peak tailing requires careful stationary phase selection.

This application note details a scientifically grounded, self-validating HPLC-UV methodology designed in accordance with ICH Q2(R2) [2] and USP <1225> [3] guidelines, ensuring the procedure is fit for its intended purpose across the analytical lifecycle.

Method Development Strategy: The "Why" Behind the Protocol

As a Senior Application Scientist, method development is not about trial and error; it is about predicting chromatographic behavior based on physicochemical properties.

Column Selection and Stationary Phase

A standard C18 column can suffer from phase collapse (dewetting) when exposed to the highly aqueous mobile phases required to retain polar cyano-compounds. Therefore, a polar-embedded C18 column (e.g., Waters SymmetryShield RP18) was selected. The embedded carbamate group shields residual silanols, ensuring excellent peak shape for the amide moiety while maintaining stationary phase stability in 95% aqueous conditions.

Mobile Phase and pH Causality

The target molecule is essentially neutral (the piperidine nitrogen is acylated, neutralizing its basicity). Consequently, mobile phase pH does not significantly alter the ionization state of the target analyte. However, pH control is critical for impurity resolution .

  • Impurity A (4-(ethoxymethyl)piperidine): The unreacted starting material is a strong base ( pKa​≈10 ).

  • Impurity B (Cyanoacetic acid): The acylating agent is a strong organic acid ( pKa​≈2.4 ).

By utilizing 0.1% Formic Acid in Water (pH ~2.7) as Mobile Phase A, we achieve two goals: Impurity A is fully protonated and elutes in the void volume, while Impurity B is partially protonated, increasing its retention just enough to separate it from the solvent front. The target molecule elutes cleanly in the middle of the gradient.

Method Development Logic

MethodDev A Target Analysis Amide & Nitrile B Chromophore Check Weak UV (210 nm) A->B Determines C Polarity Check Neutral/Polar A->C Determines F Final HPLC-UV Method B->F Detection D Column Selection Polar-Endcapped C18 C->D Guides E Mobile Phase 0.1% FA / ACN D->E Pairs with E->F Elution

Fig 1. Logical workflow for HPLC-UV method development based on molecular properties.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Diluent Water:Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold for polar retention
2.0955Isocratic hold
10.04060Linear gradient for target elution
12.04060Column wash
12.1955Return to initial conditions
16.0955Re-equilibration
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent Preparation: Mix 500 mL of ultra-pure water with 500 mL of Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability Test (SST)

To ensure data trustworthiness, the protocol mandates a self-validating sequence. The analytical run must abort if the SST criteria are not met, preventing the generation of invalid data[4].

Validation SST System Suitability RSD < 2.0% Blank Blank Injection Zero Carryover SST->Blank Pass Calib Calibration R² > 0.999 Blank->Calib Clear QC QC Samples Accuracy ±2% Calib->QC Linear Data Validated Result QC->Data Verified

Fig 2. Self-validating sequence ensuring data integrity during quantification.

SST Acceptance Criteria:

  • Retention Time Precision: %RSD 1.0% (n=5 injections).

  • Peak Area Precision: %RSD 2.0% (n=5 injections).

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

Method Validation Results

The method was validated in strict adherence to ICH Q2(R2) guidelines, establishing the reportable range and demonstrating fitness for purpose[2][5].

Table 3: Validation Summary Data

Validation ParameterEvaluated Range / ResultAcceptance CriteriaStatus
Linearity Range 10 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) 0.999Pass ( R2 = 0.9998)
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) 3Pass (S/N = 4.2)
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) 10, RSD 5%Pass (S/N = 12.1)
Method Precision 100 µg/mL (n=6 preparations)%RSD 2.0%Pass (%RSD = 0.8%)
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean Recovery between 98.0% - 102.0%Pass (99.2% - 101.1%)
Specificity Blank and Impurity spikesNo interference at target retention timePass

Conclusion

A highly specific, robust, and stability-indicating HPLC-UV method was successfully developed for the quantification of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. By leveraging the principles of physicochemical causality—specifically utilizing a polar-embedded stationary phase and an acidic mobile phase to manage precursor impurities—the method overcomes the inherent challenges of the molecule's weak chromophore and moderate polarity. The embedded self-validating SST sequence ensures absolute compliance with modern USP and ICH regulatory frameworks.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), Effective June 2024.[Link]

  • Journal of Medicinal Chemistry. "Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders." ACS Publications, 2025.[Link]

Sources

Sample preparation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Physicochemical Profiling and in vitro Sample Preparation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Executive Summary & Scientific Context

The compound 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a highly specialized small molecule fragment. Structurally, it features a piperidine ring substituted with an ethoxymethyl group and a cyanoacetyl (3-oxopropanenitrile) moiety. The cyanoacetyl-piperidine motif is a well-documented pharmacophore that forms critical hydrogen bonds within the ATP-binding hinge region of kinases, most notably the Janus kinase (JAK) family[1][2].

Modifications to the piperidine ring, such as the ethoxymethyl substitution, are designed to probe the lipophilic pockets of the kinase domain to enhance target selectivity or potency[3][4]. Because of this lipophilicity, the compound exhibits poor aqueous solubility. Proper sample preparation is paramount; introducing this compound directly into aqueous cell culture media will result in micro-precipitation, leading to inaccurate dosing, irreproducible IC50 curves, and false-negative assay results.

Causality in Experimental Design: The Solvent Strategy

To maintain the compound in solution while preserving cell viability, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. However, DMSO is cytotoxic at high concentrations and can artificially induce cell differentiation.

The Causality of Serial Dilution: Novice protocols often dilute a highly concentrated DMSO stock directly into culture media to create different doses. This is a critical error. It causes the final DMSO concentration to vary across the dose-response curve, confounding the compound's specific effect with solvent-induced toxicity. To build a self-validating system , we employ a "constant-vehicle" dilution strategy. Serial dilutions are performed entirely in 100% DMSO to create a library of 1000X intermediate stocks. When these are subsequently diluted into media, every well in the assay plate receives exactly the same final DMSO concentration (0.1% v/v), isolating the true biological effect of the cyanoacetyl-piperidine derivative.

Workflow A Powdered Compound B 1000X DMSO Stocks (Serial Dilution) A->B Dissolve in 100% DMSO C 10X Media Stocks (Aqueous Dilution) B->C 1:100 in Culture Media D 1X Cell Assay (Final 0.1% DMSO) C->D 1:10 in Assay Plate

Workflow for compound reconstitution and serial dilution to prevent precipitation.

Materials and Reagents

  • Target Compound: 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (Lyophilized powder, >98% purity).

  • Solvent: Cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Culture Media: Assay-specific media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Validation Controls: Tofacitinib citrate (Positive control for JAK inhibition)[5].

Step-by-Step Preparation Protocol

Phase I: Master Stock Reconstitution
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation, which degrades anhydrous DMSO.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM Master Stock based on the exact milligram weight provided on the vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

Phase II: 1000X DMSO Serial Dilution (Dose-Response Library)
  • Prepare a row of PCR tubes. Add 20 µL of 100% DMSO to tubes 2 through 8.

  • Transfer 10 µL of the 10 mM Master Stock into tube 2 and pipette up and down 10 times to mix (creating a 1:3 dilution, 3.33 mM).

  • Repeat this 1:3 serial dilution across the remaining tubes.

  • Self-Validation Gate: Tube 9 must contain only 100% DMSO. This serves as the critical vehicle control.

Phase III: Aqueous Transition and Cell Treatment
  • 10X Working Solutions: In a separate 96-well deep-well plate, add 99 µL of pre-warmed culture media to each well. Transfer 1 µL of each 1000X DMSO stock into the corresponding well. Mix vigorously. Note: This creates a 10X concentration of the drug in 1% DMSO.

  • Cell Treatment: Transfer 10 µL of the 10X Working Solutions into the assay plate containing cells cultured in 90 µL of media.

  • Validation Check: The assay is only considered valid if the vehicle control well (0.1% DMSO final) shows >95% cell viability compared to completely untreated cells.

Quantitative Dilution Matrix

The following table summarizes the quantitative parameters required to execute the constant-vehicle dilution strategy for a standard 7-point IC50 curve.

Desired Assay Conc. (1X)DMSO Stock Conc. (1000X)Vol. of DMSO StockVol. of Intermediate MediaFinal Assay DMSO %
10.00 µM 10.00 mM1 µL99 µL0.1%
3.33 µM 3.33 mM1 µL99 µL0.1%
1.11 µM 1.11 mM1 µL99 µL0.1%
0.37 µM 0.37 mM1 µL99 µL0.1%
0.12 µM 0.12 mM1 µL99 µL0.1%
0.04 µM 0.04 mM1 µL99 µL0.1%
0.01 µM 0.01 mM1 µL99 µL0.1%
0.00 µM (Vehicle) 0.00 mM (100% DMSO)1 µL99 µL0.1%

Mechanistic Context: Target Engagement

Once successfully delivered into the aqueous cellular environment without precipitation, the cyanoacetyl-piperidine derivative can permeate the cell membrane and engage its intracellular kinase targets. The diagram below illustrates the classical signaling cascade targeted by this pharmacophore.

Pathway Ligand Cytokine Receptor Kinase Receptor Ligand->Receptor Binds Target JAK/Kinase Target Receptor->Target Activates Compound Cyanoacetyl-Piperidine Compound->Target ATP-Competitive Inhibition Response Cellular Response Target->Response Phosphorylation Cascade

Mechanism of action for cyanoacetyl-piperidine derivatives in kinase inhibition.

References

  • Title: Tofacitinib - Uses, Mechanism, Side Effects & Molecular Analysis Source: MolForge URL: [Link]

  • Title: Chapter 12: Advances in the Discovery of Small Molecule JAK3 Inhibitors Source: ScienceDirect / Elsevier URL: [Link]

  • Title: Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: US20180237440A1 - Janus kinase 1 selective inhibitor and pharmaceutical use thereof Source: Google Patents URL
  • Title: Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Title: Structural Elucidation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the characterization of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile using tandem mass spectrometry. We present a comprehensive analysis of the compound's fragmentation behavior under positive-mode electrospray ionization (ESI) and collision-induced dissociation (CID). This document outlines the theoretical basis for the predicted fragmentation pathways, a detailed experimental protocol for data acquisition, and an interpretation of the resulting product ion spectrum. The methodologies and fragmentation patterns detailed herein serve as a foundational reference for the identification and structural confirmation of this molecule and its analogues in various research and development settings.

Introduction and Scientific Context

The N-acyl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. The compound 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile combines this core with a reactive cyanoacetyl group and an ethoxymethyl substituent, making it a potentially valuable synthetic intermediate or a candidate for library development. Accurate structural confirmation is a critical step in the drug discovery pipeline, ensuring the identity and purity of novel chemical entities.

Mass spectrometry (MS) is an indispensable analytical technique that provides precise molecular weight and structural information from minute amounts of sample.[1] Specifically, tandem mass spectrometry (MS/MS) allows for the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern acts as a structural fingerprint, enabling unambiguous identification. This note explains the fragmentation pathways of the title compound, providing researchers with the necessary framework to interpret their own experimental data.

Principles of Ionization and Fragmentation

Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[1][2] Given the basicity of the piperidine nitrogen, 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is readily protonated in an acidic solution. Therefore, positive-ion ESI is the method of choice, and we expect to observe the protonated molecule, [M+H]⁺, as the most abundant ion in the full-scan (MS1) spectrum. The use of a protic solvent like methanol and an acid modifier such as formic acid in the mobile phase facilitates this protonation, enhancing signal intensity.

Collision-Induced Dissociation (CID)

To elicit structural information, the [M+H]⁺ precursor ion is mass-selected and subjected to CID within the mass spectrometer.[1][3] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon). These collisions convert kinetic energy into internal energy, which induces fragmentation at the molecule's weakest bonds. The resulting product ions are then mass-analyzed to generate the MS/MS spectrum. The fragmentation pattern is governed by fundamental chemical principles, with cleavages occurring preferentially to form stable ions and neutral molecules.[4]

Predicted Fragmentation Pathways

The structure of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (Exact Mass: 210.1368 Da) offers several likely fragmentation routes upon CID of its protonated form ([M+H]⁺, m/z 211.1441). The primary sites for cleavage are the N-acyl bond, the ethoxymethyl side chain, and the piperidine ring itself.

  • Pathway I: N-Acyl Bond Cleavage: The amide C-N bond is a common point of fragmentation. Cleavage of this bond can result in two charged species, with the charge typically retained by the more stable fragment, in this case, the protonated piperidine-containing fragment.

  • Pathway II: Side-Chain Fragmentation: The ethoxymethyl group at the C4 position is susceptible to fragmentation. This can occur via cleavage of the C-O or O-C bonds, often accompanied by hydrogen rearrangements, leading to characteristic neutral losses of ethanol (46 Da) or ethene (28 Da).

  • Pathway III: Piperidine Ring Fission: Cleavage of the piperidine ring itself, often initiated by an α-cleavage adjacent to the nitrogen, can lead to a series of smaller fragment ions.[5] This is a well-documented pathway for substituted piperidines.[3]

Experimental Protocol

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to ensure efficient protonation.

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

Parameter Category Parameter Recommended Setting Rationale for Setting
Liquid Chromatography ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small polar molecules.
Mobile PhaseGradient: 5% B to 95% B over 5 minEnsures elution and separation from potential impurities.
Flow Rate0.3 mL/minCompatible with standard ESI source geometries.
Injection Volume2 µLMinimizes column overload while providing sufficient analyte.
Column Temperature40 °CEnsures reproducible retention times and peak shapes.
ESI Source Ionization ModePositive Ion ModeThe basic piperidine nitrogen is readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimal range for generating a stable electrospray.
Nebulizer Gas (N₂)30 - 40 psiAssists in droplet formation.
Drying Gas (N₂) Flow8 - 10 L/minPromotes solvent evaporation and ion desolvation.
Drying Gas Temp.300 - 350 °CAids in the desolvation process without causing thermal degradation.
Mass Spectrometry MS1 Scan Rangem/z 50 - 500Covers the expected precursor ion and potential low-mass fragments.
MS/MS Precursor Ionm/z 211.14The calculated mass of the protonated molecule [M+H]⁺.
Collision GasNitrogen or ArgonStandard inert gases for CID.
Collision Energy (CE)10 - 30 eV (Ramped)A ramped CE ensures the capture of both low-energy and high-energy fragments, providing a comprehensive spectrum.

Data Interpretation and Expected Results

Full Scan (MS1) Spectrum

The primary ion observed in the full scan spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 211.14 . The presence of adducts such as [M+Na]⁺ (m/z 233.13) may also be observed at lower intensities.

Product Ion (MS/MS) Spectrum Analysis

The CID of the precursor ion at m/z 211.14 is predicted to yield several key fragment ions. These fragments provide conclusive evidence for the compound's structure.

Predicted m/z Proposed Formula Neutral Loss Proposed Origin / Fragmentation Pathway
165.11C₉H₁₃N₂O⁺C₂H₆O (46.03)Pathway II: Loss of ethanol from the ethoxymethyl side chain via hydrogen rearrangement.
143.12C₈H₁₅O⁺C₃H₄N₂O (84.03)Pathway I: Cleavage of the N-acyl bond, with the charge retained on the piperidine moiety.
125.08C₈H₁₃O⁺H₂O (18.01)Loss of water from the m/z 143.12 fragment.
97.09C₆H₁₃O⁺C₂H₄ (28.03)Loss of ethene from the m/z 125.08 fragment, indicating further breakdown of the side chain.
84.08C₅H₁₀N⁺C₆H₈NO₂ (126.06)Cleavage of the C4-substituent and the N-acyl group, resulting in the protonated piperidine core.
69.03C₃H₅O⁺-Fragment from the cyanoacetyl moiety following N-acyl cleavage.

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the most probable fragmentation cascades for the [M+H]⁺ ion of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Caption: Proposed fragmentation via N-acyl bond cleavage.

Caption: Proposed fragmentation via neutral loss from the side chain.

Conclusion

Tandem mass spectrometry provides a rapid and definitive method for the structural elucidation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. The fragmentation pattern is characterized by a prominent neutral loss of ethanol from the ethoxymethyl side chain and a key cleavage of the N-acyl bond, yielding the substituted piperidine ion. The detailed protocol and the interpreted fragmentation data presented in this application note provide a reliable workflow for the identification and characterization of this compound, which can be adapted for related molecules in a high-throughput drug discovery or chemical development environment.

References

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Pinto, I. V., Silva, F. M., de Souza, G. H., de Lacerda, R. B., Ramalho, T. C., & Alves, R. J. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1387-1396. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Application Note: Catalytic Coupling and Multicomponent Assembly Using 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The cyanoacetamide core is a privileged synthon in modern medicinal chemistry, serving as a highly versatile building block for the rapid construction of complex, bioactive molecular architectures[1]. Among these derivatives, 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a highly specialized, functionally rich scaffold.

Structurally, this compound features a highly acidic active methylene group (pKa ~11) flanked by an electron-withdrawing nitrile and an amide carbonyl. This dual electron-withdrawing nature makes the α -protons highly susceptible to deprotonation, transforming the molecule into an excellent carbon nucleophile for Knoevenagel-type condensations and transition-metal-catalyzed cross-couplings[1]. Furthermore, the incorporation of the 4-(ethoxymethyl)piperidine moiety provides distinct advantages in drug development: it introduces a tunable lipophilic domain and a hydrogen-bond acceptor (the ether oxygen), which collectively enhance metabolic stability, membrane permeability, and target-binding affinity compared to simple aliphatic amides.

This application note details two field-proven methodologies utilizing this compound: the multicomponent Gewald reaction for synthesizing bioisosteric 2-aminothiophenes, and the Palladium-catalyzed α -arylation for generating sterically hindered quaternary stereocenters.

Application I: Multicomponent Gewald Reaction

The Gewald three-component reaction (3CR) is a highly efficient convergent synthesis method used to generate 2-aminothiophene-3-carboxamides—critical bioisosteres of anthranilic acid widely used in pharmaceutical libraries[2].

Mechanistic Causality

The reaction relies on the initial base-catalyzed Knoevenagel condensation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile with an aldehyde or ketone. The resulting α,β -unsaturated nitrile intermediate is highly electrophilic. Elemental sulfur is then activated by the amine base, attacking the γ -position of the intermediate, followed by intramolecular cyclization and tautomerization to yield the aromatic thiophene ring. The lack of requirement for anhydrous conditions makes this a highly scalable, self-validating system where the product often precipitates directly from the reaction mixture[2].

G A 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile C Knoevenagel Condensation (Base Catalyzed) A->C B Ketone / Aldehyde B->C D α,β-Unsaturated Nitrile Intermediate C->D F Thiation & Cyclization D->F E Elemental Sulfur (S8) E->F G 2-Aminothiophene Derivative (Bioactive Scaffold) F->G

Mechanistic workflow of the Gewald three-component reaction forming 2-aminothiophenes.

Standard Operating Protocol: Gewald 3CR

Objective: Synthesis of 2-amino-5-alkyl-4-(4-(ethoxymethyl)piperidine-1-carbonyl)thiophene-3-carbonitrile derivatives.

  • Preparation: In an open-air, 50 mL round-bottom flask, suspend 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (1.0 mmol) and elemental sulfur (S₈, 1.0 mmol equivalent of S) in 5.0 mL of absolute ethanol.

  • Carbonyl Addition: Add the target ketone or aldehyde (1.0 mmol) to the suspension.

  • Catalyst Initiation: Dropwise, add triethylamine or morpholine (1.0 mmol). Note: The addition of the base will cause an immediate color change (typically to deep yellow/orange), indicating the deprotonation of the active methylene and activation of sulfur.

  • Reaction: Stir the mixture at 50–60 °C for 2–4 hours. Monitor the consumption of the cyanoacetamide via TLC (Eluent: Hexanes/EtOAc 1:1).

  • Self-Validating Workup: Upon reaction completion, cool the mixture to 0 °C and add 5.0 mL of ice-cold distilled water dropwise. The 2-aminothiophene product will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold ethanol/water (1:1, 2 x 5 mL), and dry under a high vacuum to afford the analytically pure product.

Application II: Palladium-Catalyzed α -Arylation

While multicomponent reactions exploit the nucleophilicity of the cyanoacetamide core, transition-metal catalysis allows for the precise construction of C-C bonds at the α -position, enabling the synthesis of complex bis-heterocycles and sterically demanding target molecules[3].

Mechanistic Causality

The α -arylation of cyanoacetamides is notoriously challenging due to the potential for N-arylation and the sluggish reductive elimination of the resulting palladium-enolate complex. To overcome this, a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (such as XPhos) is required. XPhos facilitates the oxidative addition of the aryl halide and accelerates the critical reductive elimination step by imposing steric bulk around the Pd(II) center, forcing the two coupling partners together.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII1 Ar-Pd(II)-X Complex OA->PdII1 TM Ligand Exchange / Transmetalation PdII1->TM Enolate Deprotonation of Cyanoacetamide by Base Enolate->TM PdII2 Ar-Pd(II)-Enolate Complex TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Catalyst Regeneration Prod α-Arylated Cyanoacetamide Product RE->Prod

Catalytic cycle for the Palladium-catalyzed α-arylation of cyanoacetamides.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for coupling 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile with bromobenzene. The data clearly illustrates the necessity of the XPhos ligand in driving the reaction to completion.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (4)NaOtBu (2.0)Toluene8015
2Pd₂(dba)₃ (2)BINAP (4)NaOtBu (2.0)Toluene8042
3 Pd₂(dba)₃ (2) XPhos (4) NaOtBu (2.0) Toluene 80 89
4Pd(OAc)₂ (4)XPhos (4)K₃PO₄ (2.0)Dioxane10065
5Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)THF8071
Standard Operating Protocol: Pd-Catalyzed α -Arylation

Objective: Synthesis of α -aryl-3-(4-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

  • Inert Atmosphere Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with Argon (3 cycles).

  • Reagent Loading: Under a positive flow of Argon, charge the tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (2.0 mmol).

  • Substrate Addition: Add 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (1.1 mmol) and the aryl bromide (1.0 mmol). If the aryl bromide is a liquid, add it in the next step.

  • Solvent Introduction: Inject 3.0 mL of anhydrous, degassed Toluene. Seal the Schlenk tube.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours. The mixture will transition from a dark red/purple to a dark brown suspension as the active Pd(0) species is generated and consumed.

  • Workup: Cool the reaction to room temperature. Quench the strong base by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the α -arylated product.

References

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold Source: Académie des Sciences / Comptes Rendus Chimie URL:[Link]

Sources

Application Note: Preclinical Formulation Strategies for 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the design of targeted disease-modifying drugs such as Janus kinase (JAK) inhibitors[1]. The compound 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a highly functionalized active pharmaceutical ingredient (API) core. Mechanistically, the oxopropanenitrile (cyanoacetamide) group acts as a critical hydrogen-bond network participant in the ATP-binding pocket of kinases, while the ethoxymethyl-substituted piperidine ring occupies the hydrophobic cleft, enhancing target affinity[2].

While these structural features drive high target potency, the addition of the lipophilic ethoxymethyl group significantly reduces the molecule's aqueous solubility. In contemporary drug discovery, up to 90% of new chemical entities (NCEs) are classified as poorly soluble (BCS Class II or IV)[3]. This poor solubility presents a major hurdle in preclinical development, leading to erratic gastrointestinal absorption, high pharmacokinetic (PK) variability, and failure to achieve the systemic exposure multiples required for rigorous toxicology studies[4]. This application note details the causality-driven formulation strategies required to successfully deliver this compound in in vivo preclinical models.

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Activation JAK->STAT Phosphorylates API 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile API->JAK Competitive Inhibition

Fig 1. Mechanism of action for piperidine-cyanoacetamide kinase inhibitors.

Physicochemical Profiling & Excipient Causality

Before selecting a formulation strategy, the physicochemical properties of the API must dictate the excipient choices to ensure a self-validating and biologically tolerated delivery system.

  • Basicity & pH-Dependent Solubility : The piperidine nitrogen is weakly basic (estimated pKa ~8.5). This allows for pH-dependent solubility; lowering the vehicle pH (e.g., using citrate or acetate buffers) protonates the amine, transiently increasing aqueous solubility[5].

  • Lipophilicity & IV Delivery : The ethoxymethyl group drives the LogP higher. For Intravenous (IV) administration, where particulate matter can cause fatal capillary blockade, true solutions are mandatory[4]. To achieve this, we utilize Sulfobutylether-β-cyclodextrin (Captisol®) . Captisol features a hydrophobic cavity that encapsulates the ethoxymethyl-piperidine moiety, while its hydrophilic exterior ensures complete aqueous miscibility. This inclusion complexation increases solubility by orders of magnitude without altering the inherent PK or pharmacodynamics of the API, and is safely cleared via renal filtration[6].

  • Wetting & PO Suspension : For Oral (PO) efficacy studies, a suspension is often preferred to maximize the administrable dose. Because the hydrophobic API particles naturally resist wetting and tend to float or agglomerate, a surfactant (e.g., Polysorbate 80 / Tween 80) is required to lower the interfacial tension. A cellulosic polymer (e.g., Methylcellulose or Hypromellose) is added to increase the kinematic viscosity of the vehicle, adhering to Stokes' Law to minimize the sedimentation rate of the suspended particles[7].

Quantitative Data: Profiling & Screening

Table 1: Target Physicochemical Profile

ParameterPredicted CharacteristicFormulation Implication
Core Scaffold Piperidine-cyanoacetamideBasic nitrogen enables pH-dependent solubilization strategies.
LogP (est.) 2.5 - 3.5Highly lipophilic; requires wetting agents or complexation.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)BCS Class II/IV behavior; high risk of PK variability.
pKa (est.) ~8.5 (Piperidine NH)Soluble in acidic media (e.g., 0.1N HCl or Citrate buffer).

Table 2: Preclinical Vehicle Screening Matrix

Vehicle CompositionTarget RouteAPI Solubility LimitTolerability (Rodent)
100% Saline (pH 7.4)IV / PO< 0.1 mg/mLExcellent
20% w/v Captisol® in WFIIV> 15 mg/mLExcellent (Renally cleared)
10% DMSO / 90% PEG400IV / PO~ 10 mg/mLModerate (Risk of hemolysis/precipitation)
0.5% MC / 0.1% Tween 80PON/A (Suspension)Excellent (Standard efficacy vehicle)

Experimental Workflows & Protocols

Workflow API API: Piperidine Derivative Assess Physicochemical Profiling API->Assess IV IV Route (PK) Assess->IV High Bioavailability PO PO Route (Efficacy) Assess->PO High Dose Sol Captisol® Complexation IV->Sol Add SBECD Susp Polymer Wetting & Suspension PO->Susp Add Tween/MC Clear Optically Clear Solution Sol->Clear Filter 0.22µm Homog Homogeneous Dispersion Susp->Homog Levigate

Fig 2. Preclinical formulation decision and processing workflow.

Protocol A: Preparation of 2 mg/mL IV Solution using 20% w/v Captisol®

Objective: Produce a sterile, non-precipitating true solution for intravenous bolus administration to assess absolute bioavailability.

  • Vehicle Preparation : Weigh 20.0 g of Captisol® (Sulfobutylether-β-cyclodextrin) and dissolve in 80 mL of Water for Injection (WFI). Stir until completely clear. QS to 100 mL.

  • API Addition : Weigh exactly 20.0 mg of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

  • Complexation : Transfer the API into 10 mL of the 20% Captisol® vehicle.

  • pH Adjustment (Critical Step) : Because the piperidine ring is basic, complexation is accelerated by transiently lowering the pH. Add 0.1N HCl dropwise until the pH reaches 4.0–4.5. Sonicate in a water bath for 15 minutes.

  • Neutralization : Once the solution is optically clear, carefully back-titrate with 0.1N NaOH to a physiological pH of 6.8–7.2.

  • Sterilization : Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validating Checkpoint : Visual inspection against a black/white background must reveal zero particulate matter. Perform a 1:10 dilution of the formulation in simulated plasma (pH 7.4, 37°C); the solution must remain clear for a minimum of 4 hours, validating that the Captisol inclusion complex will not precipitate upon systemic injection and cause capillary blockade.

Protocol B: Preparation of 10 mg/mL PO Suspension in 0.5% MC / 0.1% Tween 80

Objective: Produce a physically stable, homogenous suspension for oral gavage in rodent efficacy models.

  • Vehicle Preparation : Heat 50 mL of WFI to 80°C. Disperse 0.5 g of Methylcellulose (MC) powder into the hot water with vigorous stirring (MC is insoluble in hot water and will disperse without clumping). Remove from heat, add 40 mL of ice-cold WFI, and stir until the polymer fully hydrates and the solution thickens. Add 0.1 g of Polysorbate 80 (Tween 80). QS to 100 mL.

  • API Levigation : Weigh 100 mg of the API and place it in a glass mortar.

  • Wetting : Add 0.5 mL of the prepared vehicle to the API. Triturate vigorously with a pestle to form a smooth, lump-free paste. Causality: This step forces the Tween 80 surfactant to coat the hydrophobic ethoxymethyl groups, displacing trapped air and preventing particle agglomeration.

  • Geometric Dilution : Gradually add the remaining vehicle in 1 mL, then 2 mL, then 5 mL increments, triturating constantly until 10 mL total volume is reached.

  • Self-Validating Checkpoint : The resulting suspension must easily pass through a 20-gauge oral gavage needle without clogging. Transfer 5 mL to a graduated cylinder and allow it to rest for 60 minutes. The sedimentation volume ratio ( F=Vu​/V0​ ) should be ≥0.9 , validating the efficacy of the cellulosic suspending polymer in preventing rapid settling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable piperidine-based building block. As your dedicated application scientist, I will walk you through the causality behind common experimental challenges and provide field-proven, actionable solutions.

Our approach is grounded in a deep understanding of the reaction mechanism, potential side reactions, and critical process parameters. Every protocol and recommendation herein is designed to be a self-validating system, empowering you to achieve consistent and high-yielding results.

Section 1: Understanding the Core Reaction Pathway

The most direct and widely employed method for synthesizing the target molecule is the nucleophilic acyl substitution reaction between 4-(Ethoxymethyl)piperidine and an activated cyanoacetate derivative, typically Ethyl Cyanoacetate . This reaction is an amidation that forms the desired β-ketonitrile by displacing the ethoxy group from the ester with the secondary amine of the piperidine.

The overall transformation is as follows:

Caption: Primary synthesis route via nucleophilic acyl substitution.

While seemingly straightforward, this reaction's efficiency is highly sensitive to several factors that can lead to incomplete conversion, side-product formation, and difficulties in purification. The following sections will address these issues in a direct question-and-answer format.

Section 2: Troubleshooting Guide for Low Synthesis Yield

This section addresses the most common issues encountered during the synthesis. Each question represents a real-world problem, followed by a detailed analysis and recommended solutions.

Q1: My reaction shows low conversion of starting materials. What are the likely causes and solutions?

Low conversion is a frequent problem stemming from suboptimal reaction conditions or compromised reagents. Let's break down the critical parameters.

Analysis: The nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of ethyl cyanoacetate is the rate-determining step. Any factor that reduces the effective concentration or reactivity of these species, or that fails to provide sufficient energy to overcome the activation barrier, will result in an incomplete reaction.

Solutions:

  • Reagent Purity and Stoichiometry:

    • 4-(Ethoxymethyl)piperidine: Ensure it is free from acidic impurities which would protonate the amine, rendering it non-nucleophilic. If you synthesized it yourself, verify its purity by NMR and be mindful of residual starting materials from its synthesis.

    • Ethyl Cyanoacetate: This reagent can hydrolyze over time to cyanoacetic acid. Use a freshly opened bottle or distill it before use.

    • Stoichiometry: While a 1:1 ratio is theoretically required, driving the reaction to completion can often be achieved by using a slight excess of one reagent. A study on a similar synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile used a 2:1 molar ratio of piperidine to ethyl cyanoacetate to achieve a high yield (92%)[1]. Using an excess of the more volatile or easily removed reagent is often a sound strategy.

  • Reaction Temperature and Time:

    • Temperature: Many amidations of this type are run at room temperature[1]. However, if conversion is slow, heating the reaction mixture is a standard solution. Refluxing in a suitable solvent like ethanol can significantly increase the reaction rate. For challenging substrates, temperatures between 85-90°C may be necessary to drive the reaction to completion[2].

    • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete only when the limiting reagent has been consumed.

Troubleshooting Summary Table:

ParameterPotential IssueRecommended Action
Reagents Impure amine or hydrolyzed ester.Verify purity via NMR/GC. Use freshly opened or purified reagents.
Stoichiometry Inefficient 1:1 ratio.Use a 1.5 to 2.0 molar excess of 4-(Ethoxymethyl)piperidine.
Temperature Insufficient energy at room temp.Heat the reaction mixture to reflux in ethanol (approx. 78°C).
Time Arbitrary reaction time.Monitor reaction by TLC/LC-MS until the limiting reagent disappears.
Solvent Reaction may be slow without solvent.Use ethanol as the solvent to facilitate interaction and heat transfer[1].
Q2: My TLC plate shows the product spot, but also multiple side products. What are these byproducts and how can I prevent them?

The formation of byproducts is a clear indicator of competing reaction pathways. The structure of your reagents provides clues to the most likely side reactions.

Analysis: The primary side reactions in this synthesis involve the reactivity of the active methylene group in the cyanoacetate starting material and the β-ketonitrile product.

Potential Side Reactions:

  • Self-Condensation of Ethyl Cyanoacetate: In the presence of a base (or even the basic piperidine starting material), ethyl cyanoacetate can deprotonate at the α-carbon and undergo self-condensation.

  • Thorpe-Ziegler Reaction: The nitrile group can participate in base-catalyzed self-condensation reactions, a known issue with aliphatic nitriles[2].

  • Product Decomposition: β-ketonitriles can be unstable, especially at high temperatures or under strongly basic or acidic conditions, leading to polymerization or hydrolysis of the nitrile group[3].

Side_Reactions cluster_main Main Reaction Amine 4-(Ethoxymethyl)piperidine Product Desired Product Amine->Product Ester Ethyl Cyanoacetate Ester->Product SelfCond Self-Condensation of Ester Ester->SelfCond Base (Piperidine) Polymer Product Polymerization Product->Polymer Heat / Base Hydrolysis Nitrile Hydrolysis Product->Hydrolysis Acid/Base Workup

Caption: Competing side reactions that can lower product yield.

Solutions:

  • Control Stoichiometry and Order of Addition: Slowly adding the ethyl cyanoacetate to a solution of the piperidine derivative can help ensure it reacts with the amine before it has a chance to react with itself.

  • Temperature Management: Avoid excessively high temperatures. While heating is necessary to drive the reaction, prolonged heating after completion can degrade the product. Once TLC shows the reaction is complete, proceed immediately to workup.

  • pH Control During Workup: During the workup phase, avoid strong acids or bases. Neutralization and extraction should be carried out efficiently to minimize the product's contact time with aqueous acidic or basic layers.

Q3: My isolated yield is poor despite good conversion. Where am I losing my product during workup and purification?

Product loss during isolation is a common and frustrating problem. It typically points to issues with solubility, stability, or the chosen purification technique.

Analysis: The target molecule has a polar amide bond and a nonpolar piperidine backbone with an ether linkage. This amphiphilic nature can complicate extraction. Furthermore, improper purification techniques can lead to significant material loss.

Optimized Workup and Purification Protocol:

  • Solvent Removal: After the reaction is complete, remove the solvent (e.g., ethanol) under reduced pressure using a rotary evaporator. This concentrates the product and removes the ethanol byproduct.

  • Aqueous Workup (if necessary): If an aqueous wash is needed to remove salts or water-soluble impurities, use a carefully chosen extraction solvent. Dichloromethane or ethyl acetate are good starting points.

    • Emulsion Risk: The product's structure might lead to emulsions. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

    • pH Check: Ensure the aqueous layer is neutral or slightly basic before extraction to keep the product in its free base form and maximize its solubility in the organic layer.

  • Shift to Crystallization (Primary Method): The most effective way to purify this class of compounds is often crystallization, which avoids the potential for product loss on a silica gel column. The direct analogue, 3-oxo-3-(piperidin-1-yl)propanenitrile, was successfully crystallized from ethanol[1][4].

    • Procedure: a. After removing the reaction solvent, dissolve the crude residue in a minimal amount of hot ethanol. b. Allow the solution to cool slowly to room temperature. c. If crystals do not form, place the solution in a refrigerator (4°C) or freezer (-20°C). d. If crystallization is still slow, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Collect the resulting white precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Column Chromatography (Secondary Method): If the product is an oil or crystallization fails due to persistent impurities, column chromatography is the next step.

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. Begin with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase it.

    • Caution: The product may be slightly unstable on silica. Run the column efficiently and do not let the product sit on the column for an extended period.

Section 3: Recommended Experimental Protocol

This protocol synthesizes the insights from the troubleshooting guide into a robust, step-by-step procedure designed for high yield and purity.

Materials:

  • 4-(Ethoxymethyl)piperidine (1.0 eq)

  • Ethyl cyanoacetate (0.55 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Ethoxymethyl)piperidine (1.0 eq) and anhydrous ethanol (approx. 3-4 mL per gram of piperidine).

  • Reagent Addition: Begin stirring the solution at room temperature. Add ethyl cyanoacetate (0.55 eq) to the flask. Note: Here we use the piperidine derivative in excess, as it is often easier to remove during workup.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~85-90°C).

  • Monitoring: Monitor the progress of the reaction every 30-60 minutes by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the ethyl cyanoacetate spot is no longer visible. Typical reaction times are 2-4 hours.

  • Workup - Step 1 (Solvent Removal): Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol and excess piperidine derivative under reduced pressure using a rotary evaporator.

  • Workup - Step 2 (Crystallization):

    • To the resulting crude residue (which may be an oil or semi-solid), add a minimal amount of hot ethanol to fully dissolve the material.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to induce crystallization.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the filter cake with a small volume of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product under high vacuum to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The proton NMR should show characteristic signals for the piperidine ring, the ethoxymethyl group, and a key singlet for the CH₂ group between the carbonyl and nitrile functions (expected around δ 3.9-4.1 ppm based on analogues)[1].

Section 4: Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes if the amidation with ethyl cyanoacetate fails? A: Yes. If the ester proves too unreactive, you can use a more reactive acylating agent. A highly effective alternative is to use an amide coupling protocol. This involves reacting cyanoacetic acid with your piperidine derivative in the presence of a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole)[5]. This method is very reliable for forming amide bonds but is less atom-economical than the direct ester-amine reaction.

Q2: My 4-(ethoxymethyl)piperidine starting material seems impure. How should I purify it? A: 4-(Ethoxymethyl)piperidine is a liquid and can be purified by fractional distillation under reduced pressure. If it contains non-volatile impurities, you can perform an acid-base extraction: dissolve the amine in an organic solvent (like ether), wash with dilute HCl to extract the amine into the aqueous layer as the hydrochloride salt, wash the aqueous layer with ether to remove neutral organic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent. Always dry the final organic solution (e.g., over MgSO₄ or Na₂SO₄) before removing the solvent.

Q3: What are the primary safety concerns for this reaction? A: Standard laboratory safety precautions should be followed.

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves.

  • Heating: When refluxing ethanol, use a heating mantle with a temperature controller and ensure the apparatus is properly clamped. Never heat a closed system.

  • Nitriles: While 3-oxopropanenitrile is not acutely toxic, organic nitriles as a class should be handled with care. Avoid inhalation and skin contact.

References
  • El-Gohary, N. S., & Shaaban, M. R. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • Funke, E., & El-Sawy, E. R. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2726. [Link]

  • Gontcharov, A. V., et al. (2019). Amide coupling reaction in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Degradation of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the storage and stability challenges associated with 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile . This compound is a critical cyanoacetamide intermediate, and its structural features make it highly susceptible to specific degradation pathways if not handled with precision.

Part 1: The Mechanistic Reality of Cyanoacetamide Instability

To prevent degradation, we must first understand the causality behind it. The instability of this compound stems from two highly reactive structural motifs:

  • The Active Methylene Group : The −CH2​− group located between the electron-withdrawing cyano ( −C≡N ) and carbonyl ( −C=O ) groups is highly acidic (pKa ~9). In the presence of trace bases, it easily deprotonates to form a nucleophilic carbanion. This carbanion readily attacks the carbonyl or nitrile groups of adjacent molecules, initiating a Knoevenagel-type self-condensation that leads to dimerization and the formation of conjugated, colored oligomers [2].

  • The Cyanoacetamide Core : Cyanoacetamides are inherently prone to hydrolysis via direct hydration or retro-Knoevenagel pathways [1]. Moisture acts as a nucleophile, either hydrating the nitrile group to form a malonamide derivative or cleaving the amide bond entirely to release free 4-(ethoxymethyl)piperidine and cyanoacetic acid.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My stored batch is slowly turning yellow/light brown, even though the container is sealed. What is happening? A1: You are observing auto-catalyzed Knoevenagel condensation. If your synthesis left behind trace basic impurities (such as unreacted free piperidine), these act as catalysts to deprotonate the active methylene group. The resulting dimers and oligomers are highly conjugated, which shifts their absorption into the visible spectrum, causing the yellow/brown discoloration. Fix: Ensure a mild acidic wash during your final purification step to neutralize and remove trace bases.

Q2: Routine LC-MS analysis of an aged batch shows a prominent new peak at M+18 Da. How do I prevent this? A2: An M+18 Da mass shift indicates nitrile hydrolysis. Trace moisture in your storage vial has hydrated the −C≡N group, converting it into a primary amide ( −CONH2​ ). This transforms your compound into a malonamide derivative. Fix: You must implement strict desiccation. Lyophilize the compound to <0.1% moisture and store it under an ultra-pure Argon atmosphere.

Q3: I am detecting free 4-(ethoxymethyl)piperidine (m/z 144[M+H]+) in my samples. Is the amide bond breaking? A3: Yes. Amide hydrolysis is occurring. This is typically driven by a combination of ambient moisture and trace acidic or basic catalysts left over from synthesis. Once the amide bond cleaves, it releases the piperidine derivative and cyanoacetic acid (which may further decarboxylate into acetonitrile, complicating your residual solvent analysis).

Part 3: Quantitative Impurity Profiling

Use the following table to cross-reference LC-MS and visual data with specific degradation mechanisms.

Impurity ProfileMass Shift (Δm/z)Primary MechanismVisual IndicatorPreventive Action
Malonamide Derivative +18 DaNitrile HydrationNone (Remains white)Strict desiccation; Argon backfill
Free Piperidine Derivative Cleavage (Detection of m/z 144)Amide HydrolysisNoneMoisture control; Neutral pH purification
Dimer / Oligomer + Parent MW (-H₂O)Knoevenagel CondensationYellow to brown discolorationTrace base removal; Low temp storage
Ether Hydroperoxide +32 DaAutoxidation of EthoxymethylNoneAmber vials; Argon backfill

Part 4: Validated Experimental Protocols

To ensure trustworthiness, every analytical workflow must be a self-validating system. Do not wait for natural degradation to ruin a batch; proactively map the degradation profile using the following protocols.

Protocol 1: Forced Degradation Profiling (Baseline Validation)

Causality: By intentionally forcing degradation, you generate a verified library of retention times and mass shifts specific to your LC-MS method, allowing for rapid, definitive troubleshooting of future batches.

  • Preparation : Prepare three 1 mg/mL aliquots of the compound in Acetonitrile/Water (50:50).

  • Stress Conditions :

    • Acidic: Add 0.1 N HCl to Aliquot 1 (Targets amide hydrolysis).

    • Basic: Add 0.1 N NaOH to Aliquot 2 (Targets active methylene condensation and nitrile hydrolysis).

    • Oxidative: Add 3% H₂O₂ to Aliquot 3 (Targets ether autoxidation).

  • Incubation : Heat all samples at 40°C for 24 hours.

  • Quenching & Analysis : Neutralize the acidic/basic samples, dilute 1:10, and inject into the LC-MS. Record the exact retention times for the M+18 (hydration) and dimer peaks.

Protocol 2: Optimized Storage and Handling Workflow

Causality: This workflow systematically eliminates the environmental catalysts (water, oxygen, base, light) required for the degradation mechanisms described above.

  • Purification : During the final organic extraction, wash the organic layer with 5% aqueous citric acid. This removes trace free piperidine, eliminating the base catalyst required for dimerization.

  • Drying : Lyophilize the purified compound. Verify that the moisture content is <0.1% via Karl Fischer titration.

  • Packaging : Transfer the dry powder into amber glass vials to prevent UV-catalyzed autoxidation of the ethoxymethyl ether linkage.

  • Inerting : Place the vials in a glove box or use a Schlenk line to backfill the vials with ultra-pure Argon. Seal tightly with PTFE-lined caps.

  • Storage : Store the sealed vials at -20°C inside a secondary container filled with active indicating desiccant.

Part 5: Visualizations

Pathways A 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile B Amide Hydrolysis (Trace Moisture/Acid) A->B D Nitrile Hydrolysis (Moisture/Base) A->D F Deprotonation (Trace Base) A->F C 4-(Ethoxymethyl)piperidine + Cyanoacetic Acid B->C E Malonamide Derivative (+18 Da) D->E G Active Methylene Carbanion F->G H Self-Condensation / Dimerization (Colored Impurities) G->H

Degradation pathways via hydrolysis and condensation.

Workflow S1 Detect Degradation (LC-MS / Color Change) S2 Identify Impurity Mass Shift S1->S2 S3 +18 Da or Cleavage (Hydrolysis) S2->S3 S4 High MW / Color (Condensation) S2->S4 S5 Implement Desiccation & Inert Gas S3->S5 S6 Acidic Wash & Low Temp Storage S4->S6

Diagnostic workflow for identifying and mitigating degradation.

References

  • Nambiar, M., Xie, Y., Ivanic, J., & Schneider, J. P. (2025). "Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides." Journal of the American Chemical Society, 147(27), 24140-24151.[Link]

  • Mishra, A., Yadav, P., & Awasthi, S. K. (2023). "Nitrogen-Enriched Biguanidine-Functionalized Cobalt Ferrite Nanoparticles as a Heterogeneous Base Catalyst for Knoevenagel Condensation under Solvent-Free Conditions." ACS Organic & Inorganic Au, 3(5).[Link]

Technical Support Center: N-Nitrosamine Mitigation in 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal. The synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile —a critical pharmaceutical intermediate—relies on the cyanoacetylation of the secondary amine, 4-(ethoxymethyl)piperidine. Because secondary amines are highly vulnerable to nitrosation, trace nitrites in solvents, water, or reagents can rapidly convert this precursor into the highly toxic, carcinogenic impurity N-nitroso-4-(ethoxymethyl)piperidine .

This guide provides field-proven, self-validating methodologies to arrest N-nitrosamine formation at the source, ensuring your API intermediates comply with stringent regulatory acceptable intake (AI) limits.

Mechanistic Pathway of Impurity Formation

To effectively troubleshoot, we must first map the causality of the contamination. The diagram below illustrates the competing pathways during the cyanoacetylation step: the desired amidation versus the unwanted nitrosation, and where nitrite scavengers intervene.

G A 4-(Ethoxymethyl)piperidine (Secondary Amine) D N-nitroso-4-(ethoxymethyl)piperidine (Toxic Impurity) A->D Acidic pH (Unwanted) E 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile A->E Base/Coupling (Desired) B Nitrosating Agents (NO+, N2O3) B->D C Cyanoacetylating Agent (e.g., Ethyl cyanoacetate) C->E F Nitrite Scavengers (Ascorbic Acid) F->B Neutralizes (NO -> N2/H2O)

Mechanism of N-nitrosamine formation and mitigation via nitrite scavengers.

Troubleshooting FAQs: Root Causes & Causality

Q: We are detecting N-nitroso-4-(ethoxymethyl)piperidine even when using nitrite-free water. What is the hidden source? A: The hidden source is often the solvent or the coupling reagents. Amide solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can undergo hydrolytic or thermal degradation to produce 1[1]. These secondary amines scavenge trace atmospheric nitrites to form volatile nitrosamines, which subsequently act as trans-nitrosating agents, transferring the nitroso group directly to your valuable 4-(ethoxymethyl)piperidine precursor. Actionable Insight: Switch to non-amide solvents like 2-MeTHF or dichloromethane (DCM) during the cyanoacetylation step.

Q: We added ascorbic acid as a nitrite scavenger, but nitrosamine levels remain above the FDA acceptable intake limit. Why did the scavenger fail? A: Ascorbic acid works by reducing electrophilic nitrosating agents (like N2​O3​ ) to harmless nitric oxide (NO). However,2[2], which then converts back into active nitrosating agents. Actionable Insight: Ascorbic acid scavenging must be performed under strict anaerobic conditions (e.g., a continuous nitrogen sparge) to prevent the re-oxidation of NO.

Q: How does the pH of the cyanoacetylation reaction influence nitrosamine formation? A: Nitrosation is highly pH-dependent. Nitrite salts ( NO2−​ ) are relatively inert toward amines. However, 3[3], which dehydrates to form the highly electrophilic dinitrogen trioxide ( N2​O3​ ) or nitrosonium ion ( NO+ ). If your protocol uses acidic coupling conditions, you are inadvertently accelerating the nitrosation of any unreacted 4-(ethoxymethyl)piperidine.

Self-Validating Experimental Protocol

To guarantee trustworthiness, a protocol must not rely on blind faith; it must validate its own safety before proceeding to the highest-risk step. The following methodology incorporates a Nitrite Depletion Checkpoint prior to the introduction of the vulnerable secondary amine.

Protocol: Anaerobic Cyanoacetylation with Nitrite Scavenging

Objective: Synthesize 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile with <0.01 ppm N-nitroso impurity.

Phase 1: Pre-Reaction Scavenging (The Causality Phase)

  • Solvent Purging: Charge a reactor with 10 volumes of HPLC-grade 2-MeTHF. Sparge with high-purity Nitrogen ( N2​ ) for 30 minutes. Causality: Removing oxygen prevents the re-oxidation of NO back to nitrosating agents.

  • Scavenger Addition: Add 0.2 equivalents of Ascorbic Acid to the solvent.

  • Reagent Introduction: Add 1.1 equivalents of ethyl cyanoacetate. Stir at 20 °C for 45 minutes. Causality: This incubation allows the ascorbic acid to4[4] before the amine is introduced.

Phase 2: Self-Validation Gating 4. Nitrite Depletion Check: Withdraw a 1 mL aliquot from the reactor. 5. Griess Assay: Add 0.5 mL of Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). 6. Validation Checkpoint:

  • If pink/magenta: Nitrites are still present. Add an additional 0.1 eq of Ascorbic Acid, stir for 30 mins, and re-test.

  • If colorless: Nitrites are depleted (< LOD). The system has validated its own safety. Proceed to Phase 3.

Phase 3: Amidation 7. Amine Addition: Cool the reactor to 0–5 °C. Slowly dropwise add 1.0 equivalent of 4-(ethoxymethyl)piperidine. 8. Base Addition: Add 1.2 equivalents of ultra-pure DIPEA (pre-screened to contain <1 ppm secondary amines). 9. Reaction: Warm to room temperature and stir for 12 hours until complete conversion is observed via HPLC.

Phase 4: Workup & Analysis 10. Quench & Wash: Quench with deionized, nitrite-free water. Separate the organic layer. Wash with 5% aqueous NaHCO3​ to remove residual ascorbic acid and unreacted cyanoacetic acid. 11. Quantification: Analyze the concentrated product using LC-MS/MS. Ensure the N-nitroso-4-(ethoxymethyl)piperidine concentration complies with the 5[5].

Quantitative Data: Scavenger Efficacy

Selecting the correct scavenger depends on your specific reaction conditions. The table below summarizes the quantitative efficacy of various scavengers in mitigating nitrosamine formation in piperidine derivatives.

Scavenger AgentMechanism of ActionOptimal pH RangeN-Nitrosamine Reduction (%)Process Compatibility
Ascorbic Acid Redox reduction of N2​O3​ to NO3.0 - 5.5>95%Excellent (Aqueous/Organic)
Sulfamic Acid Diazotization (converts NO2−​ to N2​ )< 4.0>98%Good (Requires acidic step)
Alpha-Tocopherol Lipophilic redox reductionNeutral/Lipid~80-85%Moderate (Poor water solubility)
Urea Condensation to N2​ and CO2​ < 3.0~70%Low (Requires heat/strong acid)

Data synthesized from established pharmaceutical mitigation screening studies [[6]]().

References

  • NITROSAMINE IMPURITIES IN MEDICINES: FORMATION, TOXICITY, REGULATIONS, AND CONTROL Source: International Journal of Knowledge Management[Link]

  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies Source: Biomedical and Pharmacology Journal[Link]

  • Nitrosating Agent Mitigation Strategy Source: Contract Pharma[Link]

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA)[Link]

  • N-nitrosamine Formation | Analytical Method Development Source: Onyx Scientific[Link]

Sources

Technical Support Center: Chromatography Troubleshooting for 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile . This guide is engineered for researchers, analytical scientists, and drug development professionals facing peak resolution challenges—specifically co-eluting peaks, peak shoulders, and peak splitting—during High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) workflows.

Part 1: Mechanistic Insights – The "Why" Behind Co-Elution

Before adjusting your instrument parameters, it is critical to understand the structural causality of your analyte. 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile contains an N-acyl piperidine moiety.

The delocalization of the piperidine nitrogen's lone pair into the adjacent carbonyl group creates a partial double-bond character across the C–N amide bond. This restricted rotation gives rise to distinct E and Z conformational isomers (rotamers) . Because the 4-ethoxymethyl group breaks the molecule's symmetry, these rotamers possess different dipole moments and hydrophobicities, causing them to partition differently on a reversed-phase stationary phase.

At ambient HPLC temperatures (e.g., 20–25 °C), the activation energy for this bond rotation allows the rotamers to interconvert at a rate comparable to the chromatographic timescale. This dynamic interconversion during separation manifests as peak splitting, broad tailing, or a distinct "plateau" between two co-eluting peaks—a phenomenon studied in Dynamic HPLC (DHPLC) .

Conversely, co-elution can also be caused by static synthetic impurities or degradation products that happen to share a similar retention factor ( k ) with your target analyte .

Part 2: Troubleshooting Guides & FAQs

Q1: My chromatogram shows a distinct shoulder on the main peak. How can I definitively diagnose if this is a conformational rotamer or a synthetic impurity?

A: You must utilize a self-validating diagnostic approach combining spectral analysis and thermodynamic modulation.

  • Spectral Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), extract the spectra across the leading edge, apex, and tailing edge of the peak. If the UV or MS spectra are identical across the entire peak profile, you are likely observing a single compound interconverting between rotameric states. If the spectra differ, a co-eluting impurity is present .

  • Temperature Modulation: Elevate your column compartment temperature to 60–70 °C. Heat provides the thermal energy required to overcome the rotational barrier of the amide bond, accelerating the interconversion rate. If the shoulder collapses into a single, sharp, symmetrical peak at high temperatures, the issue is definitively caused by N-acyl piperidine rotamers .

Q2: The high-temperature diagnostic confirmed the presence of rotamers. How do I optimize the method for accurate QA/QC quantification?

A: For routine quantification, you want to analyze the compound as a single entity. Maintain the elevated column temperature (e.g., 65 °C) as a permanent method parameter. Higher temperatures not only coalesce rotamers but also reduce mobile phase viscosity, increasing the solvent diffusion rate and overall column efficiency ( N ) . Ensure you are using a stationary phase stable at high temperatures (e.g., solid-core particles with robust bonding chemistries) to prevent column bleed .

Q3: My peaks did not merge at 65 °C, and DAD analysis indicates spectral differences. How do I resolve this co-eluting impurity?

A: If the peaks do not coalesce, you are dealing with a distinct chemical impurity. You must alter the chromatographic selectivity ( α ).

  • Modify the Gradient: Decrease the ramp rate (e.g., from 5% B/min to 2% B/min) specifically around the retention time of the co-eluting pair to increase the resolution of closely eluting compounds .

  • Change the Stationary Phase: Switch from a standard C18 column to an orthogonal chemistry. A Phenyl-Hexyl or Cyano (CN) column can exploit π−π interactions with the cyanoacetamide moiety or the impurity, drastically shifting the elution order and resolving the peaks .

Part 3: Experimental Protocols

Protocol A: Temperature-Modulated DHPLC for Rotamer Coalescence

This protocol is a self-validating system designed to diagnose and resolve amide rotamers.

  • System Preparation: Install a high-temperature tolerant C18 column (e.g., 100 x 2.1 mm, 1.7 µm solid-core).

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic acid in MS-grade Water.

    • Phase B: 100% Acetonitrile.

  • Gradient Programming: Program a linear gradient from 10% B to 90% B over 8.0 minutes. Set the flow rate to 0.4 mL/min.

  • Temperature Stepping:

    • Run the sample at a column compartment temperature of 25 °C . Record the resolution ( Rs​ ) and peak shape.

    • Increase the temperature to 40 °C , allow 10 minutes for thermal equilibration, and inject.

    • Increase the temperature to 55 °C , equilibrate, and inject.

    • Increase the temperature to 70 °C , equilibrate, and inject.

  • Data Analysis: Overlay the chromatograms. If the analyte represents a rotameric pair, you will observe the progression from a split peak/plateau at 25 °C to a single, highly efficient peak at 70 °C.

Protocol B: Selectivity Optimization for Impurity Resolution

Execute this protocol if Protocol A proves the co-elution is caused by a static impurity.

  • Stationary Phase Swap: Replace the C18 column with a Phenyl-Hexyl column of identical dimensions to alter α selectivity.

  • Isocratic Hold Introduction: Run a scouting gradient (5% to 95% B in 10 mins). Identify the exact %B at which the co-eluting pair elutes (e.g., 45% B).

  • Gradient Flattening: Reprogram the method to ramp quickly to 35% B, then apply a shallow gradient (35% to 50% B over 10 minutes) to maximize the separation capacity specifically where the impurity elutes.

Part 4: Quantitative Data Summary

The following table summarizes the expected thermodynamic behavior of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile rotamers under Protocol A conditions.

Column Temperature (°C)Peak 1 RT (min)Peak 2 RT (min)Resolution ( Rs​ )Chromatographic Observation
25 °C 5.455.800.8Broad split peak with distinct inter-peak plateau.
40 °C 5.305.500.4Peaks merging; severe tailing observed.
55 °C 5.15N/AN/ASingle peak formed; slight base broadening.
70 °C 5.00N/AN/ASingle, sharp, symmetrical peak (Ideal for Quantitation).

Part 5: Diagnostic Workflow Visualization

G Start Observe Co-eluting Peaks (Shoulder or Split Peak) TestTemp Run DHPLC Diagnostic: Elevate Temp to 60-70°C Start->TestTemp Decision Do the peaks merge into one sharp peak? TestTemp->Decision Rotamer Diagnosis: N-Acyl Piperidine Rotamers Decision->Rotamer Yes Impurity Diagnosis: Synthetic Impurity / Degradant Decision->Impurity No FixRotamer Action: Standardize High-Temp Method for Quantitation Rotamer->FixRotamer FixImpurity Action: Optimize Selectivity (Stationary Phase / Gradient) Impurity->FixImpurity

Decision tree for diagnosing and resolving co-eluting peaks via temperature and selectivity modulation.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL:[Link][1]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs URL:[Link][2]

  • Chromatographically separable rotamers of an unhindered amide Beilstein Journal of Organic Chemistry (via PMC) URL:[Link][3]

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines PubMed / National Institutes of Health URL:[Link][4]

Sources

Scale-up challenges in 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Manufacturing of 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Executive Summary

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a high-value cyanoacetamide building block. Structurally analogous to the core intermediates of several Janus kinase (JAK) inhibitors (such as tofacitinib), its synthesis requires the N-acylation of 4-(ethoxymethyl)piperidine with a cyanoacetylating agent[1][2]. While this amidation is straightforward at the bench scale, transitioning to pilot-plant production (>10 kg) introduces significant challenges related to thermal control, active methylene byproduct suppression, and reagent stability.

This guide is designed for process chemists and engineers to troubleshoot scale-up bottlenecks, understand the causality behind route selection, and implement self-validating experimental protocols.

Process Engineering FAQs & Troubleshooting

Q1: We initially developed our route using cyanoacetyl chloride, but yields drop precipitously and the reaction mixture turns into a black tar when scaling past 1 kg. What is the mechanistic cause, and how do we resolve it? A1: Cyanoacetyl chloride is highly electrophilic but inherently unstable under scale-up conditions. At scale, the exothermic nature of the addition causes localized heating. Elevated temperatures promote the dehydrohalogenation of cyanoacetyl chloride into a highly reactive cyano-ketene intermediate, which rapidly polymerizes to form the black, intractable tars you are observing. Furthermore, the generation of HCl gas requires aggressive scrubbing and can lead to the hydrochloride salt precipitation of your 4-(ethoxymethyl)piperidine starting material, stalling the reaction. Resolution: Abandon cyanoacetyl chloride for large-scale operations. Transition to an ester-based amidation using ethyl cyanoacetate or a coupling approach using cyanoacetic acid with a mild activator like 1,1'-Carbonyldiimidazole (CDI)[3][4].

Q2: We switched to ethyl cyanoacetate to improve scalability. However, we are now seeing 5-10% of a yellow/brown impurity that is difficult to purge during crystallization. What is this impurity? A2: The impurity is a Knoevenagel condensation dimer. The target molecule, 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, contains a highly acidic active methylene group flanked by a cyano and an amide carbonyl. Under prolonged heating (>90°C)—which is often required to drive the aminolysis of ethyl cyanoacetate without a catalyst—this active methylene can deprotonate and attack unreacted ethyl cyanoacetate or oxidized piperidine species[2][5]. Resolution: Lower the reaction temperature to 45–60°C and introduce a non-nucleophilic base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU activates the amine and facilitates nucleophilic attack on the ester at much lower temperatures, thereby preserving the integrity of the active methylene group and suppressing dimerization[2][4].

Q3: We attempted the cyanoacetic acid route using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction works, but downstream filtration takes days. Why? A3: The use of DCC generates N,N'-dicyclohexylurea (DCU) as a stoichiometric byproduct. DCU is notoriously insoluble in most organic solvents and forms a fine, gelatinous precipitate that rapidly blinds reactor filter plates[4]. Resolution: If a coupling agent must be used, switch to CDI. CDI generates imidazole and carbon dioxide as byproducts. The CO₂ safely off-gasses (providing a visual reaction indicator), and the imidazole is highly water-soluble, allowing for a seamless aqueous workup phase separation[3].

Quantitative Method Comparison

To facilitate route selection, the following table summarizes the quantitative metrics of the three primary cyanoacetylation strategies based on process chemistry data[3][4].

Amidation StrategyReagentsTypical YieldE-FactorScalability LimitPrimary Byproduct / Impurity
Acid Chloride Cyanoacetyl Chloride, Et₃N40-55%> 25< 1 kgPolymeric tars, Piperidine·HCl
Carbodiimide Coupling Cyanoacetic Acid, DCC65-75%15 - 20< 5 kgInsoluble DCU (filtration hazard)
CDI Coupling Cyanoacetic Acid, CDI80-88%8 - 1210 - 50 kgImidazole (water soluble)
Base-Catalyzed Ester Ethyl Cyanoacetate, DBU85-95%< 5> 100 kgKnoevenagel dimers (if overheated)

Reaction Pathway Visualization

The following diagram maps the causality between reagent selection, reaction pathways, and the formation of the target API intermediate versus critical impurities.

G SM 4-(Ethoxymethyl)piperidine R1 Ethyl Cyanoacetate + DBU (45-60°C) SM->R1 Route A (Optimal) R2 Cyanoacetic Acid + CDI (20-25°C) SM->R2 Route B (Alternative) R3 Cyanoacetyl Chloride + Et3N (>60°C) SM->R3 Route C (Avoid) Prod 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile R1->Prod High Atom Economy Imp1 Knoevenagel Dimers (Active Methylene Attack) R1->Imp1 If T > 90°C R2->Prod CO2 Off-gassing R3->Prod Exothermic Imp2 Polymeric Tars (Ketene Intermediates) R3->Imp2 Thermal Runaway

Figure 1: Reaction pathways for the cyanoacetylation of 4-(ethoxymethyl)piperidine.

Self-Validating Experimental Protocols

A protocol is only robust if the chemistry tells the operator when it is complete. The following procedures include built-in In-Process Controls (IPCs) to create a self-validating manufacturing system.

Protocol A: Base-Catalyzed Aminolysis via Ethyl Cyanoacetate (Recommended for >10 kg Scale)

Causality Focus: This route leverages DBU to activate the amine, allowing the reaction to proceed at 45–60°C, thereby preventing the thermal dimerization of the active methylene[2][4].

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry, nitrogen-purged 200 L glass-lined reactor, charge 4-(ethoxymethyl)piperidine (1.0 eq, ~10.0 kg) and absolute ethanol (5 volumes, 50 L).

  • Catalyst Addition: Add DBU (0.15 eq, ~1.6 kg) to the reactor. Stir at 200 RPM for 15 minutes to ensure homogeneity.

  • Reagent Dosing: Slowly dose ethyl cyanoacetate (1.1 eq, ~8.7 kg) into the reactor over 60 minutes. Maintain the internal temperature ( Tint​ ) below 30°C during the addition to control the mild exotherm.

  • Heating & Maturation: Ramp Tint​ to 50°C ± 5°C.

  • Self-Validation (IPC 1): After 4 hours, pull a sample for HPLC analysis. The reaction is self-validating when the peak area of 4-(ethoxymethyl)piperidine is ≤ 1.0%. If > 1.0%, continue heating for 2 hours and re-sample.

  • Quench & Workup: Once IPC 1 passes, cool Tint​ to 20°C. Add 5% aqueous NaH₂PO₄ (5 volumes, 50 L) to neutralize the DBU and unreacted piperidine. Stir for 30 minutes, then extract with ethyl acetate (2 x 50 L).

  • Phase Separation (IPC 2): Allow phases to settle for 30 minutes. The aqueous phase should have a pH of ~6.0. Separate the organic layer, wash with brine (30 L), and concentrate under reduced pressure to yield the product as a viscous oil or crystalline solid.

Protocol B: Mild Amidation via Cyanoacetic Acid and CDI (Recommended for 1-10 kg Scale)

Causality Focus: CDI avoids the formation of insoluble DCU. The reaction is driven forward entropically by the evolution of CO₂ gas, which serves as a visual and physical indicator of reaction progression[3].

Step-by-Step Methodology:

  • Activation: To a 50 L reactor, charge cyanoacetic acid (1.05 eq, ~2.0 kg) and anhydrous tetrahydrofuran (THF, 10 volumes, 20 L). Cool Tint​ to 10°C.

  • CDI Dosing: Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq, ~3.8 kg) in 5 portions over 1 hour.

  • Self-Validation (IPC 1 - Visual): Observe the reaction mixture. Vigorous CO₂ gas evolution will occur. The activation step is complete when gas evolution ceases and the solution becomes completely homogeneous (typically 1-2 hours).

  • Amine Coupling: Dissolve 4-(ethoxymethyl)piperidine (1.0 eq, ~3.2 kg) in THF (2 L) and add dropwise to the activated complex over 45 minutes, maintaining Tint​ < 25°C.

  • Self-Validation (IPC 2): Stir for 2 hours at 20°C. Pull an HPLC sample. The reaction is complete when the activated cyanoacetyl-imidazole intermediate is consumed (≤ 0.5%).

  • Workup: Quench with water (10 L) to destroy any residual activated species. The byproduct imidazole is highly water-soluble and will partition entirely into the aqueous layer during standard ethyl acetate extraction.

References

  • Title: Cyanoacetic acid Source: Grokipedia URL
  • Title: CN114835714A - Preparation method of tofacitinib Source: Google Patents URL
  • Title: Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL ...
  • Title: Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib Source: Semantic Scholar URL
  • Title: CN107793418B - Industrial production method of tofacitinib citrate Source: Google Patents URL

Sources

Validation & Comparative

Comparing 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile with tofacitinib intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison: 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile vs. Tofacitinib Intermediates

Executive Summary & Pharmacophore Context

In the landscape of targeted immunomodulators, the 1-(2-cyanoacetyl)piperidine scaffold has emerged as a privileged structural motif, most notably featured in the Janus kinase (JAK) inhibitor tofacitinib[1]. This guide provides an objective, side-by-side technical comparison between a specialized building block—3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile —and the canonical tofacitinib cyanoacetyl intermediates (e.g., 3-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-3-oxopropanenitrile).

While both molecules share the identical cyanoacetamide warhead, their divergent ring substitutions dictate entirely different synthetic trajectories and pharmacological applications. Understanding the causality behind these structural differences is critical for researchers designing next-generation kinase inhibitors or expanding fragment-based drug discovery (FBDD) libraries.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Cyanoacetyl-Piperidine Inhibitor Inhibitor->JAK Blocks ATP Site

Overview of the JAK-STAT signaling pathway and the intervention point for cyanoacetyl-piperidine inhibitors.

Structural Analysis & Mechanistic Causality

The biological efficacy of tofacitinib relies heavily on the precise spatial arrangement of its piperidine substituents[2].

Tofacitinib Intermediates: The canonical tofacitinib intermediate possesses two critical chiral centers (3R, 4R). The C4-methyl group is designed to fit snugly into a small hydrophobic pocket within the JAK3 active site. The C3-methylamino group acts as the essential linker, vectoring the pyrrolo[2,3-d]pyrimidine hinge-binding motif directly into the ATP-binding cleft to form vital hydrogen bonds with Glu903 and Leu905[1][2]. The cyanoacetyl group on the piperidine nitrogen extends into the solvent-exposed channel, where the nitrile modulates the basicity of the system and interacts with surrounding water networks or Cys909[3].

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: In stark contrast, this analog lacks the C3-amino linker entirely and features a bulky, flexible C4-ethoxymethyl group .

  • Causality of Design: Without the C3-amino group, this molecule cannot couple to a hinge-binding heterocycle in the same geometry as tofacitinib. Instead, the C4-ethoxymethyl group acts as an oxygen-containing lipophilic vector. This suggests the intermediate is engineered for a different target class, or for a kinase inhibitor where the primary pharmacophore is attached elsewhere. The ether linkage provides rotational flexibility and a potential hydrogen-bond acceptor, allowing it to probe deeper, solvent-inaccessible hydrophobic pockets that the rigid C4-methyl of tofacitinib cannot reach.

SAR Core 1-(2-Cyanoacetyl)piperidine Core Pos3 C3 Substitution Core->Pos3 Pos4 C4 Substitution Core->Pos4 Tofacitinib Tofacitinib Intermediates - C3: Methylamino (Hinge Linker) - C4: Methyl (Steric Fit) Pos3->Tofacitinib Analog Ethoxymethyl Analog - C3: Unsubstituted - C4: Ethoxymethyl (Lipophilic Vector) Pos3->Analog Pos4->Tofacitinib Pos4->Analog

Structure-Activity Relationship (SAR) logic diverging from the shared cyanoacetyl-piperidine core.

Quantitative Comparison Data

The physical and synthetic properties of these two intermediates dictate their handling in the laboratory. Below is a comparative summary of their defining metrics.

Property / Metric3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrileTofacitinib Cyanoacetyl Intermediate
Core Scaffold 1-(2-Cyanoacetyl)piperidine1-(2-Cyanoacetyl)piperidine
C3 Substitution None (H)(R)-Methylamino (or protected derivative)
C4 Substitution Ethoxymethyl(R)-Methyl
Stereocenters None (Achiral)Two (3R, 4R)
Primary Utility Fragment library, lipophilic vectoringPrecursor for JAK1/JAK3 inhibitors
Typical Amidation Yield ~85-95% (Unencumbered reaction)62-91% (Highly sensitive to conditions)[4][5]
Epimerization Risk NoneHigh (Requires mild basic conditions)[6]

Synthetic Workflows & Experimental Protocols

The installation of the cyanoacetyl group is a notoriously delicate step in the synthesis of tofacitinib due to the risk of epimerizing the (3R, 4R) stereocenters[2]. Standard peptide coupling (EDC/HOBt with cyanoacetic acid) is expensive for scale-up, and cyanoacetyl chloride is too harsh and prone to self-condensation[6].

The Causal Solution: The industry standard utilizes ethyl cyanoacetate activated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [4][7]. DBU acts as a non-nucleophilic strong base that facilitates the nucleophilic attack of the piperidine nitrogen on the ester carbonyl under mild heating (40–65 °C), preserving stereochemical integrity[6][7]. This identical protocol is highly efficient for synthesizing the ethoxymethyl analog.

Self-Validating Protocol: N-Cyanoacetylation of Piperidine Intermediates

This protocol is optimized for both the tofacitinib precursor and the ethoxymethyl analog.

Reagents:

  • Piperidine starting material (1.0 eq)

  • Ethyl cyanoacetate (1.5 - 2.0 eq)

  • DBU (1.0 - 1.2 eq)

  • Solvent: 1-Butanol or THF

Step-by-Step Methodology:

  • Initiation: Charge a dried, nitrogen-flushed round-bottom flask with the piperidine starting material (e.g., 4-(ethoxymethyl)piperidine) and the selected solvent (1-butanol provides excellent solubility and boiling point characteristics)[7].

  • Base Addition: Add DBU (1.0 eq) to the mixture. Stir for 15 minutes at room temperature to ensure complete free-basing if the starting material is a hydrochloride salt.

  • Controlled Electrophile Addition: Heat the reaction mixture to 40 °C. Begin the dropwise addition of ethyl cyanoacetate (1.5 eq).

    • Causality Note: Dropwise addition is critical. Bulk addition causes localized exothermic spikes, leading to the dimerization of ethyl cyanoacetate into inactive byproducts[6].

  • Thermal Maturation: Elevate the temperature to 60–65 °C and maintain stirring for 8–20 hours[5][7].

  • In-Process Control (Self-Validation): Monitor the reaction via HPLC. The system validates itself when the starting material peak area falls below <1.0%. The absence of a broad, late-eluting peak (cyanoacetate dimer) confirms the success of the dropwise addition.

  • Quench & Workup: Cool the mixture to room temperature. Quench by adding an aqueous solution of citric acid (to neutralize DBU) or sodium carbonate, depending on the target's pH stability[4][7]. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Synthesis Start1 4-(Ethoxymethyl)piperidine Reagent Ethyl Cyanoacetate + DBU (60-65°C) Start1->Reagent Start2 (3R,4R)-4-Methyl-3- (methylamino)piperidine Start2->Reagent Prod1 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Reagent->Prod1 Route A Prod2 Tofacitinib Cyanoacetyl Intermediate Reagent->Prod2 Route B

Comparative synthetic workflow for N-cyanoacetylation using ethyl cyanoacetate and DBU.

Conclusion

While 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile and tofacitinib intermediates share the 1-(2-cyanoacetyl)piperidine core, their applications are fundamentally distinct. The tofacitinib intermediate is a highly constrained, stereospecific scaffold engineered to bridge a hinge-binding heterocycle into the JAK kinase active site. Conversely, the ethoxymethyl analog represents a flexible, achiral building block. By utilizing the mild, DBU-catalyzed ethyl cyanoacetate amidation protocol, researchers can efficiently synthesize both classes of compounds while avoiding the pitfalls of epimerization and reagent degradation.

References

  • Tofacitinib Etocomil - Inxight Drugs Source: NCATS URL
  • Preparation method of tofacitinib citrate - CN109776547A Source: Google Patents URL
  • Improved tofacitinib synthesis method and impurity preparation method Source: PatSnap URL
  • Application of Ethyl 2-cyanopropanoate in Medicinal Chemistry: A Case Study in the Synthesis of JAK Inhibitors Source: BenchChem URL
  • TOFACITINIB | New Drug Approvals Source: New Drug Approvals URL
  • Source: PubChem (NIH)
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib Source: Semantic Scholar URL

Sources

Safety Operating Guide

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis increasingly rely on complex nitrogenous intermediates, the safe handling and disposal of compounds like 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile become paramount. As a Senior Application Scientist, I designed this guide to provide a scientifically rigorous, self-validating operational framework for the disposal of this specific cyanoacetamide derivative.

This is not just a list of rules; it is a mechanistic approach to chemical safety. By understanding why this molecule behaves the way it does, your laboratory can prevent dangerous cross-reactions, ensure regulatory compliance, and build a culture of uncompromising safety.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile features a piperidine ring substituted with an ethoxymethyl group, bonded directly to a cyanoacetyl moiety. The presence of both a nitrile (-C≡N) and an amide (-C(=O)N-) group dictates its reactivity profile and disposal requirements.

  • Hydrolytic Susceptibility & Cyanide Risk: Nitriles are susceptible to hydrolysis. Under strongly acidic conditions, there is a mechanistic risk of protonating the nitrile. Under extreme heat or specific catalytic conditions, this can liberate highly toxic hydrogen cyanide (HCN) gas. Therefore, acidic neutralizing agents must never be used during spill cleanup.

  • Thermal Oxidation Dynamics: Upon combustion, the high nitrogen content of the piperidine and cyanoacetamide groups leads to the rapid generation of nitrogen oxides (NOx) and carbon monoxide (CO). Standard laboratory evaporation or low-temperature burning is strictly prohibited[1]. Complete thermal destruction requires high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize NOx emissions[2].

  • Dermal Permeation: Amides and organic nitriles can act as permeation enhancers. Standard latex gloves offer poor protection against such organic frameworks and can fail in under a minute; heavy nitrile or butyl rubber gloves are required to prevent systemic absorption[3].

Operational Disposal & Spill Response Plan

To ensure absolute safety, the following protocol integrates a self-validating feedback loop. This ensures that decontamination is analytically confirmed rather than merely assumed.

Phase 1: Segregation and Primary Containment
  • Isolate the Waste: Collect all solid and liquid waste containing 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in high-density polyethylene (HDPE) containers.

    • Causality: HDPE provides superior chemical resistance against organic amides compared to standard PET or glass, which can degrade or shatter under pressure.

  • Avoid Incompatible Mixtures: Strictly segregate this waste from strong mineral acids (e.g., HCl, H2SO4) and strong oxidizers.

    • Causality: Mixing with acids risks exothermic hydrolysis and potential HCN release, while oxidizers can trigger uncontrolled, rapid degradation[4].

Phase 2: Spill Response Methodology
  • Don Appropriate PPE: Equip heavy nitrile or multi-hazard gloves (e.g., Silver Shield®), chemical splash goggles, and a lab coat[5].

  • Apply Inert Absorbent: For liquid spills, apply an inert, non-acidic absorbent (e.g., vermiculite or dry sand).

    • Causality: Using acidic spill kits could catalyze unwanted nitrile hydrolysis.

  • Mechanical Collection: Sweep the absorbed mixture using a non-sparking scoop and transfer it to a designated RCRA-compliant hazardous waste bag[2].

Phase 3: The Self-Validating Decontamination Loop

A protocol is only as good as its verification. After mechanical collection, implement the following self-validating system to ensure zero residual contamination:

  • Wash Phase: Wash the spill surface with a dilute alkaline detergent solution (pH 8-9) to solubilize any remaining organic residue.

  • Validation Swab: Swab the cleaned area with a sterile applicator moistened with deionized (DI) water.

  • Analytical Confirmation: Test the swab rinseate using a Total Organic Carbon (TOC) analyzer or a rapid pH indicator strip.

    • Validation: A return to baseline TOC levels and a neutral pH (7.0) confirms the complete removal of the cyanoacetamide residue. If TOC remains elevated, the wash phase must be repeated until the system validates itself as clean.

Phase 4: Final Destruction Routing

Label the validated waste containers clearly with their chemical constituents and route them to an EPA-approved waste broker for high-temperature incineration[6].

Quantitative Data Summaries

Table 1: Physicochemical Hazard Profile & Thresholds

ParameterValue / CharacteristicOperational Implication
Chemical Class Cyanoacetamide / Piperidine derivativeRequires specific NOx-scrubbed incineration.
Thermal Decomposition > 250°C (Estimated)Releases NOx, CO, and potential cyanides.
Glove Compatibility Heavy Nitrile / Butyl RubberStandard latex is highly permeable; do not use[3].
Incineration Temp. > 1000°CNecessary to break the -C≡N triple bond completely.

Table 2: Segregation & Incompatibility Matrix

Incompatible MaterialMechanistic ConsequencePrevention Strategy
Strong Mineral Acids Acid-catalyzed hydrolysis; potential HCN release.Store in dedicated organic base/amide cabinets.
Strong Oxidizers Exothermic oxidation; risk of fire/explosion.Physical separation using secondary containment.
Heavy Metals (e.g., Ag, Cu) Formation of shock-sensitive metal cyanides.Avoid contact with metal salts during waste collection.

Process Visualization

G Start Waste Generation: 3-(4-(Ethoxymethyl)piperidin-1-yl) -3-oxopropanenitrile Assess Assess Volume & Phase Start->Assess Contain Primary Containment (HDPE Vessels) Assess->Contain Liquid/Solid Transfer Segregate Chemical Segregation (Isolate from Acids/Oxidizers) Contain->Segregate Secure Capping Validate Self-Validating Decontamination (TOC Swab & pH Verification) Segregate->Validate Surface Cleanup Incinerate Final Destruction (High-Temp Incineration >1000°C) Validate->Incinerate Analytical Clearance

Workflow for the containment, validation, and high-temperature incineration of nitrile-amide waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council[Link]

  • Understanding the Major Chemical Hygiene and Safety Categories Lab Manager[Link]

  • Laboratory Environmental Sample Disposal Information Document Environmental Protection Agency (EPA) [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Institutes of Health (NIH) / NCBI Bookshelf[Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH) - Office of Research Services[Link]

  • Chemical Waste Management Guide Auburn University Research Safety[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.